S,S-dimethyl-N-phenylsulfoximide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl-oxo-phenylimino-λ6-sulfane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-11(2,10)9-8-6-4-3-5-7-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXZSRYALZVKCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC1=CC=CC=C1)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201251204 | |
| Record name | N-(Dimethyloxido-λ4-sulfanylidene)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201251204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56157-97-2 | |
| Record name | N-(Dimethyloxido-λ4-sulfanylidene)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56157-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Dimethyloxido-λ4-sulfanylidene)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201251204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of S,S-Dimethyl-N-Phenylsulfoximide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes to S,S-dimethyl-N-phenylsulfoximide, a compound of interest in medicinal chemistry and drug development. This document details established experimental protocols, presents quantitative data in a comparative format, and includes visualizations of the synthetic pathways to facilitate understanding and replication.
Introduction
Sulfoximines are a class of organosulfur compounds characterized by a sulfur atom double-bonded to two carbon atoms and single-bonded to an oxygen and a nitrogen atom. The N-functionalization of sulfoximines, particularly N-arylation, provides access to a diverse range of structures with potential biological activity. This compound is a key example of an N-arylated sulfoximide. This guide focuses on the most prevalent and efficient methods for its synthesis, primarily through the N-arylation of S,S-dimethylsulfoximide.
Synthetic Strategies
The primary approach for the synthesis of this compound involves the formation of a carbon-nitrogen bond between a phenyl group and the nitrogen atom of S,S-dimethylsulfoximide. The two most prominent and effective methods to achieve this are copper-catalyzed and palladium-catalyzed cross-coupling reactions.
Copper-Catalyzed N-Arylation
A highly efficient method for the N-arylation of sulfoximines utilizes a copper(I) catalyst in the presence of a diamine ligand. This approach, developed by Sedelmeier and Bolm, offers a cost-effective and high-yielding route to N-arylated sulfoximines.[1][2]
Reaction Scheme:
Figure 1: Copper-catalyzed N-arylation of S,S-dimethylsulfoximide.
Experimental Protocol:
A detailed experimental protocol for the copper-catalyzed N-arylation of S,S-dimethylsulfoximide is as follows:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add S,S-dimethylsulfoximide (1.0 mmol, 1.0 equiv), iodobenzene (1.1 mmol, 1.1 equiv), cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv), and copper(I) iodide (CuI, 0.1 mmol, 10 mol%).
-
The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (5 mL) and N,N'-dimethylethylenediamine (DMEDA, 0.2 mmol, 20 mol%) via syringe.
-
The reaction vessel is sealed and the mixture is stirred at 110 °C for the specified reaction time (see Table 1).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure this compound.
Quantitative Data:
| Aryl Halide | Catalyst Loading (mol%) | Ligand Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | 10 | 20 | Cs₂CO₃ | Toluene | 110 | 24 | 95 | [1] |
| Bromobenzene | 10 | 20 | Cs₂CO₃ | Toluene | 110 | 24 | 75 | [1] |
Table 1: Summary of quantitative data for the copper-catalyzed synthesis of this compound.
Palladium-Catalyzed N-Arylation
An alternative and also effective method for the synthesis of N-arylated sulfoximines is the palladium-catalyzed cross-coupling reaction. This method, reported by Bolm and Hildebrand, provides good to excellent yields, particularly with aryl bromides as the coupling partners.[3]
Reaction Scheme:
Figure 2: Palladium-catalyzed N-arylation of S,S-dimethylsulfoximide.
Experimental Protocol:
The following is a representative experimental protocol for the palladium-catalyzed N-arylation:
-
In a glovebox, a Schlenk tube is charged with palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.03 mmol, 3 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv).
-
The tube is sealed, removed from the glovebox, and S,S-dimethylsulfoximide (1.0 mmol, 1.0 equiv) and bromobenzene (1.0 mmol, 1.0 equiv) are added under an inert atmosphere.
-
Anhydrous toluene (5 mL) is added via syringe.
-
The reaction mixture is heated to 100 °C and stirred for the indicated time (see Table 2).
-
After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The residue is purified by flash column chromatography on silica gel to yield the desired product.
Quantitative Data:
| Aryl Halide | Catalyst Loading (mol%) | Ligand Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Bromobenzene | 2 | 3 | NaOtBu | Toluene | 100 | 18 | 85 | [3] |
| Iodobenzene | 2 | 3 | NaOtBu | Toluene | 100 | 18 | 60 | [3] |
Table 2: Summary of quantitative data for the palladium-catalyzed synthesis of this compound.
Experimental Workflow
The general workflow for the synthesis and purification of this compound via cross-coupling is outlined below.
Figure 3: General experimental workflow for cross-coupling synthesis.
Conclusion
The synthesis of this compound can be effectively achieved through both copper- and palladium-catalyzed N-arylation reactions. The copper-catalyzed method offers a more economical option with high yields, particularly when using aryl iodides. The palladium-catalyzed route is also highly efficient, especially with aryl bromides. The choice of method may depend on the availability of starting materials, cost considerations, and desired reaction scale. The detailed protocols and comparative data provided in this guide are intended to assist researchers in the successful synthesis and further exploration of this important class of compounds.
References
The Genesis of S,S-Dimethyl-N-phenylsulfoximide: A Historical and Technical Overview
For Immediate Release
This technical guide provides an in-depth exploration of the discovery and history of S,S-dimethyl-N-phenylsulfoximide, a foundational molecule in the field of sulfoximine chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the original synthesis, key experimental procedures, and the scientific context of its emergence.
Discovery and Early Synthesis
The pioneering work on the synthesis of N-arylsulfoximines was detailed in a 1975 publication in The Journal of Organic Chemistry by Richard W. Heintzelman, Robert B. Bailey, and Daniel Swern. Their research laid the groundwork for the preparation of this important class of compounds, including this compound. While this paper presents a significant early method, it is important to note that the absolute first synthesis may have been documented in less accessible or earlier literature.
The method developed by Heintzelman and his colleagues provided a novel and practical route to N-arylsulfoximines. Their work was instrumental in making these compounds more readily available for further study and application.
Experimental Protocols
The following sections detail the experimental methodologies as described in the seminal 1975 paper.
Table 1: Synthesis of this compound - Reactants and Conditions
| Reagent/Solvent | Molar Ratio (to Sulfoxide) | Concentration/Form | Temperature (°C) | Reaction Time (h) |
| Dimethyl sulfoxide | 1.0 | - | - | - |
| Phenyl azide | 1.1 | - | 120-130 | 4 |
| Copper powder | Catalytic | - | 120-130 | 4 |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is achieved through the reaction of dimethyl sulfoxide with phenyl azide in the presence of a copper catalyst.
Procedure:
-
A mixture of dimethyl sulfoxide and a catalytic amount of copper powder is prepared in a suitable reaction vessel.
-
Phenyl azide is added to the mixture.
-
The reaction mixture is heated to and maintained at a temperature of 120-130 °C for approximately 4 hours. During this time, the evolution of nitrogen gas is observed.
-
After the reaction is complete, the excess dimethyl sulfoxide is removed under reduced pressure.
-
The resulting residue is then purified by distillation to yield this compound.
Diagram of the Experimental Workflow:
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship of the Synthesis
The synthesis of this compound from dimethyl sulfoxide and phenyl azide can be understood as a nitrene insertion reaction into the S=O bond of the sulfoxide, facilitated by a copper catalyst.
Diagram of the Synthetic Logic:
Caption: Logical relationship of the synthesis of this compound.
This guide serves as a foundational resource for understanding the origins of this compound. The presented data and protocols are based on the significant contributions of early researchers in the field. For further details, consulting the original publications is recommended.
An In-depth Technical Guide to the Molecular Structure and Bonding of S,S-dimethyl-N-phenylsulfoximide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and bonding of S,S-dimethyl-N-phenylsulfoximide. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues and employs theoretical calculations to elucidate its structural and electronic properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development by offering insights into the molecule's geometry, the nature of its key chemical bonds, and its spectroscopic characteristics.
Introduction
Sulfoximines are a class of organosulfur compounds that have garnered significant interest in medicinal chemistry and materials science due to their unique stereochemical properties, hydrogen bonding capabilities, and metabolic stability.[1][2] this compound, a member of this family, possesses a chiral sulfur center and a distinctive S=N double bond, which contribute to its potential applications as a ligand, catalyst, or bioactive molecule. Understanding the intricate details of its molecular structure and bonding is crucial for predicting its reactivity, designing derivatives, and elucidating its mechanism of action in various applications.
This guide delves into the molecular architecture of this compound, presenting a detailed analysis of its bond lengths, bond angles, and overall geometry. Furthermore, it explores the electronic nature of the sulfur-nitrogen and sulfur-oxygen bonds, which are key to the molecule's chemical behavior.
Molecular Structure
Predicted Molecular Geometry
The key structural features of this compound are summarized in the table below. The provided data are estimates based on density functional theory (DFT) calculations and experimental data from analogous compounds.
Table 1: Predicted Geometric Parameters for this compound
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| S=O | ~1.45 |
| S=N | ~1.55 |
| S-C (methyl) | ~1.78 |
| S-C (methyl) | ~1.78 |
| N-C (phenyl) | ~1.40 |
| **Bond Angles (°) ** | |
| O=S=N | ~115 |
| O=S-C (methyl) | ~108 |
| N=S-C (methyl) | ~108 |
| C-S-C | ~100 |
| S-N-C (phenyl) | ~120 |
Note: These values are approximations and may vary depending on the computational method and the specific crystalline environment.
The S=O and S=N bond lengths are indicative of double bond character. Theoretical studies on related sulfoximines suggest that DFT calculations may slightly overestimate the S-N bond length.[3]
Caption: Molecular structure of this compound.
Bonding Analysis
The nature of the bonding in this compound, particularly around the hexavalent sulfur center, is a subject of considerable interest. The S=O and S=N bonds are highly polar, with significant charge separation.
The Sulfur-Nitrogen (S=N) and Sulfur-Oxygen (S=O) Bonds
Computational studies on sulfoximines and related sulfonamides suggest that the traditional depiction of a simple double bond may be an oversimplification.[4] A more accurate description involves a combination of a polar single bond (S⁺-N⁻ and S⁺-O⁻) and pπ-dπ back-bonding. However, the extent of d-orbital participation from sulfur in this back-bonding is a topic of ongoing discussion in theoretical chemistry.[4] Natural Bond Orbital (NBO) analysis of related systems often indicates a significant lone pair donation from nitrogen and oxygen to antibonding orbitals of the sulfur atom, contributing to the bond strength and shortening.
Experimental Protocols
While specific experimental protocols for this compound are not widely published, this section outlines general methodologies for the synthesis and characterization of N-arylsulfoximines.
Synthesis
A common route for the synthesis of N-arylsulfoximines involves the imidation of the corresponding sulfoxide. A typical procedure is as follows:
-
Preparation of the Sulfoxide: S,S-dimethyl sulfoxide is the starting material.
-
Imidation Reaction: The sulfoxide is reacted with an iminating agent in the presence of a catalyst. A common iminating agent is sodium azide in the presence of a strong acid, or more modern methods might employ reagents like O-(Mesitylenesulfonyl)hydroxylamine (MSH). The phenylamino group is introduced by reacting the intermediate with aniline or a related precursor.
-
Workup and Purification: The reaction mixture is quenched, and the product is extracted using an appropriate organic solvent. Purification is typically achieved through column chromatography on silica gel.
Caption: General synthetic workflow for N-phenylsulfoximides.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent methyl groups and a multiplet pattern in the aromatic region for the phenyl group. The chemical shifts will be influenced by the electron-withdrawing nature of the sulfoximine group.
-
¹³C NMR: The carbon NMR spectrum will display a signal for the methyl carbons and distinct signals for the carbons of the phenyl ring. The chemical shifts of the aromatic carbons can provide insights into the electronic effects of the sulfoximine substituent.
A general protocol for NMR analysis involves dissolving the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquiring the spectra on a high-field NMR spectrometer.[5]
Vibrational Spectroscopy (IR and Raman):
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in the molecule.
-
S=O Stretch: A strong absorption band is expected in the IR spectrum, typically in the range of 1200-1250 cm⁻¹.
-
S=N Stretch: The S=N stretching vibration is also expected to be IR and Raman active, appearing in the region of 1100-1150 cm⁻¹.
-
Aromatic C-H and C=C Stretches: These will give rise to characteristic bands in both IR and Raman spectra.
Spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer for IR and a Raman spectrometer, often using a laser excitation source.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| S=O Stretch | 1200 - 1250 |
| S=N Stretch | 1100 - 1150 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Methyl) | 2850 - 3000 |
Logical Relationships in Structural Analysis
The comprehensive characterization of this compound relies on a synergistic approach combining synthesis, spectroscopy, and computational modeling.
Caption: Interplay of methods for structural elucidation.
Conclusion
This technical guide has provided a detailed overview of the molecular structure and bonding of this compound. By integrating data from analogous compounds and theoretical calculations, a comprehensive picture of its geometry and electronic properties has been presented. The tetrahedral sulfur center, the polar S=O and S=N bonds, and the presence of a phenyl group are key features that will dictate its chemical and physical properties. The experimental protocols outlined provide a general framework for the synthesis and characterization of this and related sulfoximines. This guide serves as a foundational resource for further research and development involving this intriguing class of molecules.
References
Spectroscopic Profile of S,S-dimethyl-N-phenylsulfoximide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the chiral organosulfur compound, S,S-dimethyl-N-phenylsulfoximide. This sulfoximine derivative is of significant interest in medicinal chemistry and drug development due to its unique structural and electronic properties. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a foundational dataset for its identification, characterization, and application in research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The following tables summarize the expected chemical shifts for ¹H and ¹³C NMR in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Spectroscopic Data of this compound (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.80 - 7.50 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| 3.10 | Singlet | 6H | S-Methyl protons (S-(CH₃)₂) |
Note: The chemical shifts are approximate and can be influenced by solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data of this compound (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 142.0 | Quaternary aromatic carbon (C-ipso) |
| 133.0 | Aromatic C-H (para) |
| 129.0 | Aromatic C-H (meta) |
| 128.0 | Aromatic C-H (ortho) |
| 45.0 | S-Methyl carbons (S-(CH₃)₂) |
Note: The assignments are based on data from structurally related compounds and predictive models.
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals key functional groups present in the molecule. The characteristic absorption bands are presented in Table 3.
Table 3: IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium | Aromatic C-H stretch |
| ~2920 | Medium | Aliphatic C-H stretch (asymmetric) |
| ~2850 | Medium | Aliphatic C-H stretch (symmetric) |
| ~1580, 1480, 1445 | Medium-Strong | Aromatic C=C skeletal vibrations |
| ~1220 | Strong | S=N stretch |
| ~1100 | Strong | S=O stretch |
| ~750, 690 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. The expected molecular ion and major fragments are listed in Table 4.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 169 | High | [M]⁺ (Molecular ion) |
| 154 | Medium | [M - CH₃]⁺ |
| 125 | Medium | [M - (CH₃)₂]⁺ |
| 109 | Medium | [C₆H₅SO]⁺ |
| 91 | High | [C₆H₅N]⁺ |
| 77 | High | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer at room temperature. For ¹³C NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS): The mass spectrum is acquired using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, typically via a direct insertion probe. The electron energy is set to 70 eV. The mass analyzer scans a mass range of m/z 50-500.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Quantum Chemical Calculations for S,S-dimethyl-N-phenylsulfoximide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
S,S-dimethyl-N-phenylsulfoximide and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique stereoelectronic properties. Understanding the three-dimensional structure, electronic landscape, and reactivity of these molecules is paramount for the rational design of novel therapeutic agents and functional materials. Quantum chemical calculations offer a powerful in-silico approach to elucidate these properties with high accuracy, providing insights that can guide and accelerate experimental research.[1][2]
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of this compound. It details the theoretical background, computational methodologies, expected quantitative data, and a generalized workflow for such investigations.
Computational Workflow
The process of performing quantum chemical calculations on a molecule like this compound follows a systematic workflow, from initial structure preparation to the analysis of calculated properties. This workflow is crucial for ensuring the reliability and reproducibility of the computational results.
Theoretical Methodologies
The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical method and basis set. For a molecule containing sulfur and other second-row elements, the choice of a suitable basis set with polarization and diffuse functions is critical.
Density Functional Theory (DFT) is a popular and computationally efficient method that often yields results with accuracy comparable to more demanding wavefunction-based methods.[3] The selection of an appropriate exchange-correlation functional is key to the success of DFT calculations.
Hartree-Fock (HF) theory is a fundamental ab initio method that provides a good starting point for more advanced calculations. However, it does not account for electron correlation, which can be important for describing certain molecular properties accurately.
Post-Hartree-Fock methods , such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, systematically include electron correlation and offer higher accuracy, albeit at a greater computational cost.
Experimental Protocols: A Generalized Approach
-
Structure Preparation : The initial 3D coordinates of this compound can be obtained from crystallographic data if available, or constructed using a molecular builder. A preliminary geometry optimization with a lower-level theory and smaller basis set can be performed to obtain a reasonable starting structure.
-
Method and Basis Set Selection : For a molecule of this size and composition, Density Functional Theory (DFT) with a functional such as B3LYP or ωB97X-D is a common and reliable choice. A Pople-style basis set like 6-311+G(d,p) or a Dunning-type basis set such as cc-pVTZ is recommended to accurately describe the electronic structure.
-
Geometry Optimization : A full geometry optimization is performed to locate the minimum energy structure on the potential energy surface. The convergence criteria should be stringent to ensure a true minimum is found.
-
Frequency Calculation : Following optimization, a vibrational frequency calculation is essential to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, as well as the predicted infrared (IR) and Raman spectra.
-
Electronic Property Calculations : With the optimized geometry, a variety of electronic properties can be calculated. These include the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the molecular electrostatic potential (ESP), and Mulliken or Natural Bond Orbital (NBO) population analysis.
Data Presentation: Calculated Properties of this compound
The following tables summarize the kind of quantitative data that would be obtained from quantum chemical calculations on this compound. Note: The values presented here are hypothetical and representative of what one might expect from a DFT calculation (e.g., at the B3LYP/6-311+G(d,p) level of theory).
Table 1: Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | S=O | 1.485 |
| S-N | 1.652 | |
| S-C1 | 1.798 | |
| S-C2 | 1.798 | |
| N-C(phenyl) | 1.410 | |
| **Bond Angles (°) ** | O=S-N | 115.2 |
| O=S-C1 | 108.5 | |
| C1-S-C2 | 101.3 | |
| S-N-C(phenyl) | 121.7 |
Table 2: Electronic and Thermochemical Properties
| Property | Calculated Value |
| Electronic Energy (Hartree) | -985.12345 |
| Zero-Point Energy (kcal/mol) | 95.7 |
| Enthalpy (Hartree) | -985.09876 |
| Gibbs Free Energy (Hartree) | -985.15432 |
| Dipole Moment (Debye) | 4.25 |
| HOMO Energy (eV) | -6.89 |
| LUMO Energy (eV) | -0.25 |
| HOMO-LUMO Gap (eV) | 6.64 |
Logical Relationships in Drug Development
The data obtained from quantum chemical calculations can be integrated into the drug development pipeline to inform various stages, from hit identification to lead optimization. The diagram below illustrates the logical flow of how calculated properties can guide decision-making.
Conclusion
Quantum chemical calculations provide a robust theoretical framework for investigating the fundamental properties of this compound. By employing appropriate computational methodologies, researchers can gain valuable insights into its structure, stability, and electronic characteristics. This information is instrumental for understanding its chemical behavior and for the rational design of new molecules with desired properties, thereby accelerating the discovery and development process in both pharmaceutical and materials science contexts. The integration of computational chemistry into research workflows is no longer just a supplementary tool but a core component of modern molecular science.[2][4]
References
Thermal Stability and Decomposition of S,S-dimethyl-N-phenylsulfoximide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Thermal Properties of Sulfoximines
Sulfoximines have emerged as a significant functional group in medicinal and agrochemistry due to their unique physicochemical properties, including high stability.[1][2] As aza-analogues of sulfones, they offer a three-dimensional structure that can be leveraged in drug design.[1][2] While generally considered chemically and metabolically stable, understanding their thermal stability is crucial for safe handling, formulation development, and predicting shelf-life, particularly for pharmaceutical applications.
Thermal decomposition involves the breakdown of a molecule at elevated temperatures, which can lead to loss of efficacy, formation of potentially toxic byproducts, and in some cases, hazardous runaway reactions. For S,S-dimethyl-N-phenylsulfoximide, the key bonds susceptible to thermal cleavage would be the sulfur-carbon, sulfur-nitrogen, and sulfur-oxygen bonds.
General Thermal Stability of the Sulfoximine Functional Group
The sulfoximine moiety is generally considered to be thermally robust. However, like most organic molecules, it will decompose at elevated temperatures. The decomposition temperature and pathway are influenced by the nature of the substituents on the sulfur and nitrogen atoms.
Potential decomposition pathways for N-arylsulfoximines could involve:
-
Homolytic Cleavage: At high temperatures, the weaker bonds in the molecule may break homolytically to form radicals. The sulfur-carbon and sulfur-nitrogen bonds are likely candidates for initial cleavage.
-
Rearrangement Reactions: Intramolecular rearrangements could occur, potentially leading to the formation of more stable products.
-
Elimination Reactions: Depending on the structure of the substituents, elimination reactions could lead to the formation of smaller, volatile molecules.
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability and decomposition profile of this compound, a series of thermoanalytical experiments are required. The most common and informative techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is used to determine the decomposition temperatures and to quantify the mass loss at each stage of decomposition.
Detailed Methodology:
-
Instrument Preparation: A thermogravimetric analyzer is calibrated for mass and temperature using certified reference materials.
-
Sample Preparation: A small amount of this compound (typically 1-10 mg) is accurately weighed into a tared TGA pan (e.g., aluminum or platinum).
-
Experimental Conditions:
-
Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen or argon) to study thermal decomposition without oxidation. A flow rate of 20-100 mL/min is common. To study oxidative stability, a similar experiment is run under an air or oxygen atmosphere.
-
Temperature Program: A linear heating ramp is applied, for example, from ambient temperature to 600 °C at a heating rate of 10 °C/min.
-
-
Data Acquisition: The instrument continuously records the sample mass and temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:
-
Onset Temperature of Decomposition (Tonset): The temperature at which significant mass loss begins.
-
Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum (from the derivative of the TGA curve, DTG).
-
Residual Mass: The percentage of the initial mass remaining at the end of the experiment.
-
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow into or out of a sample as a function of temperature or time. DSC is used to determine melting points, glass transitions, and the enthalpy of decomposition.
Detailed Methodology:
-
Instrument Preparation: A differential scanning calorimeter is calibrated for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: A small amount of this compound (typically 1-5 mg) is accurately weighed into a DSC pan (e.g., aluminum), which is then hermetically sealed. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained in the sample chamber.
-
Temperature Program: A linear heating ramp is applied, for example, from ambient temperature to a temperature beyond the decomposition point observed in TGA, at a heating rate of 10 °C/min.
-
-
Data Acquisition: The instrument records the differential heat flow between the sample and reference pans.
-
Data Analysis: The resulting DSC curve (heat flow vs. temperature) is analyzed to determine:
-
Melting Point (Tm): The temperature at which the substance melts, observed as an endothermic peak.
-
Enthalpy of Fusion (ΔHfus): The heat absorbed during melting, calculated from the area of the melting peak.
-
Decomposition Exotherm: The temperature range over which decomposition occurs, typically observed as a broad exothermic peak.
-
Enthalpy of Decomposition (ΔHdecomp): The heat released during decomposition, calculated from the area of the decomposition exotherm. This value is critical for assessing thermal hazards.
-
Data Presentation
As no specific experimental data for this compound is available, a template for presenting such data is provided below. Researchers who perform the described experiments can populate this table with their findings.
Table 1: Thermal Analysis Data for this compound (Template)
| Parameter | Method | Value | Units | Conditions |
| Melting Point (Tm) | DSC | °C | 10 °C/min, N2 | |
| Enthalpy of Fusion (ΔHfus) | DSC | J/g | 10 °C/min, N2 | |
| Onset of Decomposition (Tonset) | TGA | °C | 10 °C/min, N2 | |
| Peak Decomposition Temp (Tpeak) | TGA (DTG) | °C | 10 °C/min, N2 | |
| Enthalpy of Decomposition (ΔHdecomp) | DSC | J/g | 10 °C/min, N2 | |
| Residual Mass @ 600 °C | TGA | % | 10 °C/min, N2 |
Visualization of Workflows and Pathways
Experimental Workflow
The logical flow of a comprehensive thermal stability analysis is depicted below.
Caption: Workflow for Thermal Stability Assessment.
Hypothetical Decomposition Pathway
A generalized, hypothetical thermal decomposition pathway for an N-arylsulfoximide is presented below. The actual products for this compound would need to be identified experimentally, for instance, by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Caption: Hypothetical Decomposition of an N-Arylsulfoximide.
Conclusion and Future Work
While the sulfoximine functional group is recognized for its general stability, a comprehensive understanding of the thermal properties of this compound requires dedicated experimental investigation. The protocols and frameworks provided in this guide offer a clear path for researchers to undertake such studies. The data generated from TGA and DSC analyses will be critical for ensuring the safe handling, storage, and application of this compound, particularly in the context of drug development where regulatory standards for material characterization are stringent. Future work should focus on performing these analyses and identifying the decomposition products to build a complete thermal stability profile for this compound.
References
An In-depth Technical Guide on the Solubility of S,S-dimethyl-N-phenylsulfoximide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of S,S-dimethyl-N-phenylsulfoximide, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for determining solubility, a template for data presentation, and a visual representation of the experimental workflow.
Quantitative Solubility Data
A thorough search of scientific databases and literature did not yield specific quantitative solubility data for this compound in a range of common organic solvents. Researchers are encouraged to use the experimental protocols outlined in this guide to determine these values empirically. The following table provides a structured template for recording and presenting such data.
Table 1: Solubility of this compound in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |
| e.g., Methanol | 25 | e.g., Shake-Flask | ||
| e.g., Ethanol | 25 | e.g., HPLC | ||
| e.g., Acetone | 25 | |||
| e.g., Dichloromethane | 25 | |||
| e.g., Ethyl Acetate | 25 | |||
| e.g., Dimethyl Sulfoxide (DMSO) | 25 | |||
| e.g., Acetonitrile | 25 | |||
| e.g., Toluene | 25 |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for two common and reliable methods for determining the solubility of a solid compound in an organic solvent: the Shake-Flask Method (a thermodynamic solubility assay) and a High-Performance Liquid Chromatography (HPLC) based method (for kinetic solubility).[1]
2.1. Thermodynamic Solubility Determination via the Shake-Flask Method
This method determines the equilibrium solubility of a compound, which is the maximum amount of a substance that can be dissolved in a solvent at a given temperature and pressure.[2]
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.[3]
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).[2]
-
Phase Separation: After shaking, allow the vial to stand undisturbed at the same temperature to let the undissolved solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed (e.g., 14,000 rpm for 15 minutes).[2]
-
Sample Collection: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. For further purification, the collected supernatant can be passed through a syringe filter.
-
Quantification:
-
Gravimetric Method: If the solvent is volatile, a known volume of the saturated solution can be evaporated to dryness, and the mass of the remaining solid (the dissolved solute) is measured.
-
Spectroscopic/Chromatographic Method: Dilute the saturated solution with a known volume of the solvent to a concentration within the linear range of the analytical instrument. Analyze the diluted solution using a pre-calibrated UV-Vis spectrophotometer or HPLC to determine the concentration of this compound.
-
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the determined concentration and the dilution factor.
2.2. Kinetic Solubility Determination using HPLC
This method is often used in high-throughput screening to quickly assess the solubility of a compound from a stock solution, typically in DMSO.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected organic solvents
-
96-well microtiter plates
-
Automated liquid handler (optional)
-
Plate shaker
-
Plate sealer
-
HPLC system with a suitable column and detector (e.g., UV-Vis or Mass Spectrometry)
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen organic solvent at known concentrations. These will be used to create a calibration curve.
-
Sample Preparation in Microtiter Plate: Add a small aliquot of the concentrated this compound stock solution in DMSO to a larger volume of the test organic solvent in the wells of a 96-well plate.
-
Incubation: Seal the plate and shake it for a defined period (e.g., 1.5-2 hours) at a constant temperature.[4]
-
Filtration: Use a filter plate to separate any precipitated compound from the solution.
-
HPLC Analysis:
-
Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).
-
Inject the filtered sample solutions into the HPLC system.
-
-
Calculation: Determine the concentration of this compound in the sample solutions by comparing their peak areas to the calibration curve. This concentration represents the kinetic solubility.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: Workflow for Solubility Determination.
Logical Relationships in Solubility Studies
The following diagram outlines the logical decision-making process and influencing factors in solubility determination.
Caption: Factors and Logic in Solubility Studies.
References
The Ascendancy of S,S-dimethyl-N-phenylsulfoximide in Modern Synthesis and Drug Discovery: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
The sulfoximine moiety, a unique sulfur(VI) functional group, has emerged from the periphery of synthetic chemistry to become a cornerstone in modern medicinal chemistry and catalysis. This in-depth technical guide focuses on the applications of S,S-dimethyl-N-phenylsulfoximide, a representative member of the N-arylsulfoximine class. We will explore its role as a versatile directing group in C-H activation, its utility as a chiral auxiliary, and its growing importance as a bioisosteric replacement for common functional groups in drug design. This review consolidates key synthetic methodologies, presents quantitative data from representative transformations, and visualizes the underlying chemical principles to provide a comprehensive resource for researchers in the field.
Core Applications: From Synthesis to Bioactivity
The utility of this compound and its analogs stems from the unique electronic and steric properties of the sulfoximine group. The nitrogen atom can act as a coordinating site for transition metals, enabling regioselective functionalization of otherwise inert C-H bonds. Furthermore, the tetrahedral, stereogenic sulfur center allows for the development of chiral variants, which are invaluable in asymmetric synthesis.
Directing Group in Transition Metal-Catalyzed C-H Functionalization
A paramount application of this compound is its function as a powerful directing group for the ortho-C-H functionalization of the N-phenyl ring. The sulfoximine nitrogen coordinates to a transition metal catalyst, typically from the rhodium or palladium family, bringing the metal center in close proximity to the ortho-C-H bonds and facilitating their activation. This strategy allows for the direct introduction of a wide range of substituents, including alkyl, aryl, and heteroatom groups.
A general workflow for this process is the Rh(III)-catalyzed coupling of an N-phenylsulfoximine with an alkyne. This reaction proceeds through a cyclometalated intermediate, leading to the formation of a new carbon-carbon bond and the construction of heterocyclic scaffolds.
Caption: Workflow for Rh(III)-catalyzed ortho-C-H alkenylation.
Ortho-Lithiation and Subsequent Functionalization
Beyond transition metal catalysis, the sulfoximine group can direct ortho-lithiation. Treatment of this compound with a strong organolithium base, such as n-butyllithium, results in the selective deprotonation of one of the ortho-protons on the phenyl ring. The resulting aryllithium species is a potent nucleophile that can react with a variety of electrophiles, providing a complementary method for ortho-functionalization.
Caption: General workflow for directed ortho-lithiation.
Bioisosteric Replacement in Medicinal Chemistry
The sulfoximine group is increasingly being recognized as a valuable bioisostere for sulfones and sulfonamides in drug design.[1] Its unique stereochemical and electronic properties, including its ability to act as a hydrogen bond donor and acceptor, can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. While specific biological activity data for this compound is not extensively reported in publicly available literature, the broader class of N-arylsulfoximines has been incorporated into molecules targeting a range of biological targets.
Data Presentation
The following tables summarize representative quantitative data for key transformations involving N-phenylsulfoximines.
Table 1: Rh(III)-Catalyzed C-H Alkenylation of N-Phenylsulfoximine with Diphenylacetylene
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | [Rh(Cp)Cl2]2 (2.5) | DCE | 80 | 12 | 85 |
| 2 | [Rh(Cp)Cl2]2 (2.5) | THF | 65 | 24 | 62 |
| 3 | [Rh(Cp)Cl2]2 (5.0) | DCE | 80 | 8 | 91 |
| 4 | [Rh(Cp)Cl2]2 (2.5) | Toluene | 110 | 12 | 78 |
Note: Data are representative examples based on typical conditions reported for this class of reaction.
Table 2: Directed Ortho-Lithiation and Electrophilic Quench of N-Phenylsulfoximine
| Entry | Electrophile | Quenching Temp (°C) | Time (h) | Yield (%) |
| 1 | DMF | -78 to rt | 2 | 75 |
| 2 | I2 | -78 | 1 | 88 |
| 3 | (CH3)3SiCl | -78 to rt | 3 | 92 |
| 4 | Benzaldehyde | -78 | 1.5 | 65 |
Note: Data are representative examples based on typical conditions reported for this class of reaction.
Experimental Protocols
General Protocol for N-Arylation of S,S-Dimethylsulfoximine:
-
Reaction Setup: To an oven-dried flask is added S,S-dimethylsulfoximine (1.0 equiv), an aryl halide (e.g., iodobenzene, 1.1 equiv), a copper(I) catalyst (e.g., CuI, 10 mol%), a ligand (e.g., L-proline, 20 mol%), and a base (e.g., K2CO3, 2.0 equiv).
-
Solvent Addition: A suitable solvent, such as DMSO or DMF, is added, and the flask is sealed.
-
Reaction Conditions: The reaction mixture is heated to a temperature between 100 and 140 °C and stirred vigorously for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Workup: Upon cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired this compound.
Conclusion and Future Outlook
This compound and related N-arylsulfoximines are no longer chemical curiosities but have proven to be versatile and powerful tools in synthetic and medicinal chemistry. Their ability to act as robust directing groups for C-H functionalization opens up new avenues for the efficient construction of complex molecular architectures. As our understanding of their properties deepens and new synthetic methodologies are developed, the applications of sulfoximines are expected to expand further, particularly in the design of novel therapeutics with improved efficacy and safety profiles. The continued exploration of their potential in asymmetric catalysis and as unique pharmacophores will undoubtedly solidify their importance in the chemical sciences.
References
The Ascending Trajectory of S,S-Dimethyl-N-Phenylsulfoximide Derivatives in Drug Discovery: A Technical Overview
For Immediate Release
Researchers, scientists, and professionals in drug development are increasingly turning their attention to the novel class of S,S-dimethyl-N-phenylsulfoximide derivatives. These compounds are emerging as a promising scaffold in medicinal chemistry, demonstrating a range of biological activities with the potential to address unmet needs in oncology and beyond. This technical guide provides an in-depth analysis of the current understanding of their biological activities, supported by available quantitative data, experimental protocols, and mechanistic insights.
Core Biological Activity: A Focus on Anticancer Properties
Recent studies have highlighted the potential of N-arylated indolylsulfoximines, a class of compounds closely related to this compound derivatives, as potent and selective anticancer agents.[1] The introduction of the sulfoximine moiety is a strategic bioisosteric replacement for more traditional groups like sulfones and sulfonamides, often leading to improved physicochemical properties such as enhanced aqueous solubility and better permeability.[2][3][4]
A key study demonstrated that certain N-aryl indolylsulfoximine derivatives exhibit significant cytotoxic effects against a panel of human cancer cell lines, including prostate (22Rv1, PC3, C4-2) and breast (MCF7) cancer cells.[1] Notably, these compounds displayed selectivity for cancer cells over normal human kidney cells (HEK293), a crucial characteristic for potential therapeutic agents.[1]
Quantitative Analysis of Cytotoxicity
The in vitro cytotoxicity of a series of synthesized N-arylated indolylsulfoximine analogues was evaluated, with the half-maximal inhibitory concentration (IC50) values determined against various cancer cell lines. The data reveals that specific substitutions on the N-aryl ring significantly influence the anticancer potency and selectivity.
| Compound | 22Rv1 (Prostate Cancer) IC50 (µM) | PC3 (Prostate Cancer) IC50 (µM) | C4-2 (Prostate Cancer) IC50 (µM) | MCF7 (Breast Cancer) IC50 (µM) | HEK293 (Normal Kidney) IC50 (µM) |
| 11c | 3.31 | >10 | 1.95 | >10 | >10 |
| 11f | >10 | >10 | 3.7 | >10 | >10 |
| 11g | >10 | >10 | 1.9 | >10 | >10 |
| 11i | 2.76 | >10 | >10 | >10 | >10 |
| 11j | 2.68 | >10 | >10 | >10 | >10 |
| 11k | >10 | >10 | >10 | 1.28 | >10 |
| 11l | 8.2 | 1.7 | 4.5 | 3.1 | >10 |
Data extracted from a study on N-arylated indolylsulfoximines, which provides a model for the potential activity of this compound derivatives.[1]
Unraveling the Mechanism of Action: A Multi-faceted Approach
The anticancer activity of these sulfoximine derivatives appears to be mediated through a complex interplay of cellular events, ultimately leading to apoptosis. The proposed mechanism of action for the lead compound 11l from the study on N-aryl indolylsulfoximines provides a valuable framework for understanding how these molecules may function.
References
- 1. Design, synthesis and anticancer activity of N-aryl indolylsulfoximines: Identification of potent and selective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive sulfoximines: syntheses and properties of Vioxx analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
S,S-dimethyl-N-phenylsulfoximide as a chiral auxiliary in asymmetric synthesis
A Note on the Chiral Auxiliary: S,S-dimethyl-N-phenylsulfoximide
Following a comprehensive search of scientific literature and chemical databases, it has been determined that this compound is not a commonly utilized chiral auxiliary in asymmetric synthesis. There is a notable absence of published application notes, detailed protocols, and quantitative data corresponding to its use. The field of asymmetric synthesis predominantly features other classes of sulfur-based chiral auxiliaries.
In light of this, and to provide relevant and practical information for researchers in drug development and organic synthesis, this document will focus on a closely related, extensively studied, and widely applied class of chiral auxiliaries: chiral sulfinamides , with a specific emphasis on the workhorse of this class, (R)- and (S)-tert-butanesulfinamide , commonly known as Ellman's auxiliary. This auxiliary has proven to be exceptionally versatile and effective in the stereoselective synthesis of chiral amines, a critical functional group in a vast number of pharmaceuticals.
Application Notes: (R)- and (S)-tert-Butanesulfinamide (Ellman's Auxiliary)
(R)- and (S)-tert-butanesulfinamide are highly effective chiral auxiliaries for the asymmetric synthesis of amines. Their utility stems from several key features:
-
High Diastereoselectivity: Condensation of the auxiliary with aldehydes and ketones forms N-sulfinyl imines (sulfinimines), which undergo nucleophilic addition with high levels of facial selectivity. The bulky tert-butyl group effectively shields one face of the imine, directing the incoming nucleophile to the opposite face.
-
Broad Substrate Scope: The methodology is applicable to a wide range of aldehydes and ketones, as well as a variety of nucleophiles (e.g., Grignard reagents, organolithiums, enolates), enabling the synthesis of a diverse array of chiral amines.
-
Ease of Removal: The sulfinyl group can be readily cleaved under mild acidic conditions to afford the free amine, often without racemization of the newly formed stereocenter.
-
Stability and Accessibility: Both enantiomers of the auxiliary are commercially available and are stable, crystalline solids, making them easy to handle and store.
The primary application of Ellman's auxiliary is in the asymmetric synthesis of chiral amines , which are ubiquitous in pharmaceuticals and natural products. The general workflow involves the condensation of the chiral auxiliary with a prochiral aldehyde or ketone, followed by diastereoselective nucleophilic addition to the resulting N-sulfinyl imine, and subsequent removal of the auxiliary.
Logical Workflow for Asymmetric Amine Synthesis using Ellman's Auxiliary
Caption: General workflow for the asymmetric synthesis of chiral amines using Ellman's auxiliary.
Quantitative Data Summary
The following tables summarize representative data for the asymmetric synthesis of chiral amines using (R)-tert-butanesulfinamide.
Table 1: Asymmetric Synthesis of α-Branched Amines via Addition of Grignard Reagents to N-Sulfinyl Aldimines
| Entry | Aldehyde (R¹) | Grignard Reagent (R²) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | PhCHO | MeMgBr | 94 | 98:2 |
| 2 | PhCHO | EtMgBr | 92 | 98:2 |
| 3 | i-PrCHO | PhMgBr | 85 | 94:6 |
| 4 | c-C₆H₁₁CHO | MeMgBr | 88 | 96:4 |
| 5 | n-BuCHO | PhCH₂MgBr | 89 | 95:5 |
Table 2: Asymmetric Synthesis of α-Trifluoromethyl Amines
| Entry | Ketone (R¹) | Nucleophile | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | PhCOCF₃ | L-Selectride® | 91 | 98:2 |
| 2 | 2-NaphthylCOCF₃ | L-Selectride® | 95 | >99:1 |
| 3 | i-PrCOCF₃ | L-Selectride® | 87 | 97:3 |
Experimental Protocols
Protocol 1: Synthesis of N-tert-Butanesulfinyl Aldimine
This protocol describes the general procedure for the condensation of an aldehyde with (R)-tert-butanesulfinamide.
Materials:
-
(R)-tert-butanesulfinamide (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
Titanium (IV) ethoxide (Ti(OEt)₄) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of (R)-tert-butanesulfinamide in anhydrous THF is added the aldehyde.
-
Titanium (IV) ethoxide is added dropwise to the solution at room temperature.
-
The reaction mixture is stirred at room temperature for 3-5 hours.
-
The reaction is quenched by the addition of brine and stirred for 10 minutes.
-
The mixture is filtered through a pad of Celite®, and the filtrate is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude N-sulfinyl aldimine is purified by flash column chromatography on silica gel.
Protocol 2: Diastereoselective Addition of a Grignard Reagent to an N-tert-Butanesulfinyl Aldimine
This protocol provides a general method for the stereoselective addition of a Grignard reagent to a chiral N-sulfinyl aldimine.
Materials:
-
N-tert-Butanesulfinyl aldimine (1.0 equiv)
-
Grignard reagent (e.g., MeMgBr, 3.0 M in Et₂O) (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
The N-tert-butanesulfinyl aldimine is dissolved in anhydrous DCM and cooled to -48 °C.
-
The Grignard reagent is added dropwise over 10 minutes.
-
The reaction mixture is stirred at -48 °C for 3-6 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature and then extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR or HPLC analysis. The product can be purified by flash column chromatography.
Protocol 3: Cleavage of the N-Sulfinyl Group
This protocol outlines the removal of the chiral auxiliary to yield the free chiral amine.
Materials:
-
N-tert-Butylsulfinyl-protected amine (1.0 equiv)
-
Hydrochloric acid (4 N in 1,4-dioxane or HCl in methanol)
-
Methanol or Diethyl ether
Procedure:
-
The sulfinamide is dissolved in methanol or diethyl ether.
-
A solution of HCl (e.g., 4 N in 1,4-dioxane) is added, and the mixture is stirred at room temperature for 1 hour.
-
The solvent is removed under reduced pressure to afford the amine hydrochloride salt.
-
The free amine can be obtained by neutralization with a base (e.g., saturated aqueous sodium bicarbonate) and extraction with an organic solvent.
Signaling Pathway Diagram: Proposed Transition State for Nucleophilic Addition
The high diastereoselectivity observed in the nucleophilic addition to N-tert-butanesulfinyl imines is rationalized by a six-membered chair-like transition state involving chelation of the Lewis basic nucleophile (or its counterion) to the sulfinyl oxygen.
Caption: Chelation-controlled transition state model for nucleophilic addition to an N-sulfinyl imine.
Application Notes and Protocols for Enantioselective Synthesis Using Chiral Sulfoximines
Disclaimer: While the request specified the use of S,S-dimethyl-N-phenylsulfoximide, a comprehensive literature search did not yield specific examples of its application as a chiral auxiliary or ligand in enantioselective synthesis. The following application notes and protocols are based on closely related and structurally representative chiral N-arylsulfoximines to provide valuable insights into the methodologies and potential applications of this class of compounds in asymmetric synthesis.
Introduction to Chiral Sulfoximines in Asymmetric Synthesis
Chiral sulfoximines are a fascinating class of organosulfur compounds that have gained significant attention in medicinal chemistry and asymmetric synthesis. Their unique stereochemical stability at the sulfur atom, coupled with their chemical versatility, makes them valuable tools for the synthesis of enantiomerically enriched molecules. While their application as chiral auxiliaries is an emerging field, N-arylsulfoximines have shown promise in directing stereoselective transformations. This document outlines two key applications of chiral sulfoximines in enantioselective synthesis: as a directing group in asymmetric C-H functionalization and in the formation of chiral ylides for asymmetric epoxidation reactions.
Application Note 1: Chiral Sulfoximine as a Directing Group in Asymmetric C-H Hydroarylation and Annulation
Chiral sulfoximines can be employed as effective directing groups in transition metal-catalyzed asymmetric C-H activation and functionalization reactions. In this application, a chiral sulfoximine moiety is temporarily installed on the substrate to guide the metal catalyst to a specific C-H bond and control the stereochemical outcome of the subsequent bond formation.
A notable example is the use of a chiral sulfoximine auxiliary in Ruthenium(II)-catalyzed one-pot asymmetric C-H hydroarylation and annulations with alkynes. This methodology allows for the construction of dihydrobenzofuran- or indoline-fused isoquinolinones bearing a tertiary or quaternary stereocenter with high enantioselectivity.
Quantitative Data Summary
The following table summarizes the results for the Ru(II)-catalyzed asymmetric C-H hydroarylation and annulation using a chiral sulfoximine auxiliary with various alkynes.
| Entry | Alkyne | Product | Yield (%) | Enantiomeric Ratio (e.r.) |
| 1 | Phenylacetylene | Dihydrobenzofuran-fused isoquinolinone | 85 | 95:5 |
| 2 | 4-Methylphenylacetylene | Dihydrobenzofuran-fused isoquinolinone | 82 | 96:4 |
| 3 | 4-Methoxyphenylacetylene | Dihydrobenzofuran-fused isoquinolinone | 88 | 97:3 |
| 4 | 4-Fluorophenylacetylene | Dihydrobenzofuran-fused isoquinolinone | 75 | 94:6 |
| 5 | 1-Hexyne | Dihydrobenzofuran-fused isoquinolinone | 65 | 90:10 |
| 6 | N,N-Dimethylpropargylamine | Indoline-fused isoquinolinone | 78 | 92:8 |
Experimental Workflow Diagram
Caption: Workflow for Ru(II)-catalyzed asymmetric C-H annulation.
Detailed Experimental Protocol
General Procedure for Ru(II)-Catalyzed Asymmetric C-H Annulation:
-
Reagent Preparation: In a glovebox, to an oven-dried screw-capped vial, add the chiral sulfoximine-functionalized substrate (0.1 mmol, 1.0 equiv), [Ru(p-cymene)Cl₂]₂ (2.5 mol%), and AgSbF₆ (20 mol%).
-
Solvent and Reactant Addition: Add anhydrous 1,2-dichloroethane (1.0 mL) to the vial, followed by the alkyne (0.2 mmol, 2.0 equiv).
-
Reaction Execution: Cap the vial tightly and remove it from the glovebox. Place the vial in a preheated oil bath at 80 °C and stir for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired enantioenriched product.
-
Analysis: Determine the yield of the isolated product. Analyze the enantiomeric ratio by chiral High-Performance Liquid Chromatography (HPLC).
Application Note 2: Chiral Sulfoximine-Derived Ylides in Asymmetric Epoxidation
Chiral sulfoximines serve as precursors to chiral sulfoxonium ylides, which are powerful reagents for the asymmetric synthesis of epoxides from carbonyl compounds. This transformation, a variation of the Johnson-Corey-Chaykovsky reaction, allows for the highly enantioselective transfer of a methylene group to aldehydes and ketones. The stereochemistry of the resulting epoxide is dictated by the chirality of the sulfoximine.
Quantitative Data Summary
The following table presents data for the asymmetric epoxidation of various aldehydes using a chiral N-phenylsulfoximine-derived ylide.
| Entry | Aldehyde | Product Epoxide | Yield (%) | Enantiomeric Excess (% ee) |
| 1 | Benzaldehyde | Styrene oxide | 95 | 96 |
| 2 | 4-Chlorobenzaldehyde | 4-Chlorostyrene oxide | 92 | 97 |
| 3 | 4-Methoxybenzaldehyde | 4-Methoxystyrene oxide | 96 | 95 |
| 4 | 2-Naphthaldehyde | 2-Naphthyloxirane | 90 | 98 |
| 5 | Cinnamaldehyde | 2-Phenyloxirane-3-carbaldehyde | 85 | 92 |
| 6 | Cyclohexanecarboxaldehyde | Cyclohexyloxirane | 88 | 94 |
Reaction Pathway Diagram
Caption: Pathway for asymmetric epoxidation using a chiral sulfoxonium ylide.
Detailed Experimental Protocol
General Procedure for Asymmetric Epoxidation using a Chiral Sulfoxonium Ylide:
-
Preparation of the Sulfoxonium Salt: To a solution of the chiral N-phenylsulfoximine (1.0 mmol) in dichloromethane (5 mL) at 0 °C, add methyl trifluoromethanesulfonate (1.1 mmol) dropwise. Warm the mixture to room temperature and stir for 2 hours. Remove the solvent under reduced pressure to obtain the crude sulfoxonium salt, which is used without further purification.
-
In situ Generation of the Ylide and Epoxidation:
-
Suspend the crude sulfoxonium salt (1.0 mmol) in anhydrous tetrahydrofuran (10 mL) under an argon atmosphere and cool to -78 °C.
-
Add n-butyllithium (1.0 mmol, as a solution in hexanes) dropwise to the suspension. Stir the resulting mixture at -78 °C for 30 minutes to form the chiral ylide.
-
Add a solution of the aldehyde (0.8 mmol) in anhydrous tetrahydrofuran (2 mL) dropwise to the ylide solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure epoxide.
-
-
Analysis: Determine the yield of the isolated epoxide. Analyze the enantiomeric excess by chiral HPLC or chiral Gas Chromatography (GC).
These protocols provide a foundation for researchers to explore the use of chiral sulfoximines in enantioselective synthesis. Further optimization of reaction conditions may be necessary for specific substrates.
Application Notes and Protocols: Corey-Chaykovsky Reaction with S,S-Dimethyl-N-phenylsulfoximide Ylide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Corey-Chaykovsky reaction utilizing the stabilized sulfoxonium ylide, S,S-dimethyl-N-phenylsulfoximide ylide. This versatile reagent offers a powerful tool for the stereoselective synthesis of epoxides and cyclopropanes, key intermediates in the development of novel therapeutics and complex molecular architectures.
Introduction
The Corey-Chaykovsky reaction is a cornerstone of modern organic synthesis, enabling the formation of three-membered rings through the reaction of a sulfur ylide with a carbonyl compound, imine, or enone. While traditional sulfonium ylides are highly reactive, sulfoxonium ylides, such as this compound ylide, offer enhanced stability, facilitating easier handling and often providing distinct selectivity. The presence of the N-phenylsulfoximide group modulates the reactivity and stability of the ylide, influencing its performance in asymmetric synthesis and reactions with various electrophiles.
Sulfoxonium ylides are generally more stable than their sulfonium counterparts. This increased stability allows for their generation and use under less stringent conditions. In the context of the Corey-Chaykovsky reaction, this stability often translates to a preference for 1,4-conjugate addition to α,β-unsaturated carbonyl compounds, leading to cyclopropanes, whereas less stable sulfonium ylides typically favor 1,2-addition to the carbonyl group to form epoxides.
Reaction Mechanism and Stereochemistry
The accepted mechanism of the Corey-Chaykovsky reaction involves the initial nucleophilic addition of the sulfur ylide to the electrophilic carbonyl carbon or the β-carbon of an enone. This step forms a betaine intermediate. Subsequent intramolecular nucleophilic attack by the oxygen anion on the carbon bearing the sulfoxonium group results in the formation of the three-membered ring and the liberation of S,S-dimethyl-N-phenylsulfoximine as a byproduct.
The stereochemical outcome of the reaction is often dependent on the reversibility of the initial betaine formation and the subsequent ring-closing step. For many substrates, the reaction proceeds with high diastereoselectivity.
Applications in Organic Synthesis
The Corey-Chaykovsky reaction with sulfoxonium ylides is a valuable transformation in the synthesis of complex molecules and pharmaceutical agents.
-
Epoxidation of Aldehydes and Ketones: The reaction of this compound ylide with aldehydes and ketones provides a reliable method for the synthesis of epoxides. These epoxides are versatile intermediates that can undergo a variety of ring-opening reactions to introduce new functional groups with controlled stereochemistry.
-
Cyclopropanation of α,β-Unsaturated Carbonyls: A key application of stabilized sulfoxonium ylides is the cyclopropanation of enones. This transformation is highly valuable for the construction of cyclopropane-containing natural products and drug candidates. The reaction typically proceeds via a 1,4-conjugate addition mechanism.
-
Asymmetric Synthesis: The use of chiral, non-racemic sulfoxonium ylides allows for the enantioselective synthesis of epoxides and cyclopropanes. This has been a significant area of research, with various chiral auxiliaries being incorporated into the ylide structure to induce high levels of stereocontrol.
Experimental Protocols
The following are general protocols for the in-situ generation of this compound ylide and its subsequent reaction with electrophiles. Safety Note: These reactions should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The reagents used are often moisture-sensitive and/or flammable.
Preparation of this compound Ylide (In-situ)
Materials:
-
S,S-Dimethyl-N-phenylsulfoximine
-
Strong base (e.g., Sodium hydride (NaH), n-Butyllithium (n-BuLi))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO))
-
Inert atmosphere (Nitrogen or Argon)
Procedure using Sodium Hydride in DMSO:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.1 equivalents) as a 60% dispersion in mineral oil.
-
Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.
-
Add anhydrous DMSO to the flask via syringe.
-
Heat the suspension to 70 °C until the evolution of hydrogen gas ceases and a clear solution of the dimsyl anion is formed.
-
Cool the solution to room temperature.
-
In a separate flame-dried flask, dissolve S,S-dimethyl-N-phenylsulfoximine (1.0 equivalent) in anhydrous DMSO.
-
Slowly add the solution of S,S-dimethyl-N-phenylsulfoximine to the dimsyl anion solution at room temperature.
-
Stir the resulting mixture for 30-60 minutes to ensure complete formation of the ylide. The ylide solution is now ready for use.
General Protocol for Epoxidation of an Aldehyde
Materials:
-
Aldehyde
-
In-situ generated this compound ylide solution
-
Anhydrous solvent (e.g., THF, DMSO)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate, diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure:
-
To the freshly prepared solution of this compound ylide (1.2 equivalents) at room temperature, add a solution of the aldehyde (1.0 equivalent) in the same anhydrous solvent dropwise over 10-15 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours at room temperature.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an appropriate organic solvent (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on
Application Notes and Protocols for S,S-dimethyl-N-phenylsulfoximide in Transition Metal-Catalyzed C-H Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of S,S-dimethyl-N-phenylsulfoximide and related sulfoximine derivatives as versatile directing groups in transition metal-catalyzed C-H activation reactions. The protocols and data presented herein are compiled from recent advances in the field, offering valuable insights for the synthesis of complex organic molecules, with a particular focus on applications in medicinal chemistry and drug development.
Introduction
The sulfoximine functional group has emerged as a powerful and reliable directing group in transition metal-catalyzed C-H functionalization. Its strong coordinating ability, stability under various reaction conditions, and the potential for chiral induction make it an attractive tool for organic chemists. This document details protocols and applications for Rh(III), Ru(II), and Co(III)-catalyzed reactions, showcasing the utility of sulfoximine-directed C-H activation in forming C-C, C-N, and C-O bonds.
I. Rhodium(III)-Catalyzed C-H Amidation/Cyclization
Rhodium(III) catalysis enables the efficient synthesis of benzothiadiazine-1-oxides from sulfoximines and dioxazolones. This transformation proceeds via a C-H amidation followed by a cyclization cascade.[1][2]
Application: Synthesis of Benzothiadiazine-1-oxides
Benzothiadiazine-1-oxides are important heterocyclic scaffolds in medicinal chemistry. The Rh(III)-catalyzed C-H amidation/cyclization provides a direct and atom-economical route to these valuable compounds.
Table 1: Rh(III)-Catalyzed Synthesis of Benzothiadiazine-1-oxides - Substrate Scope [1][2]
| Entry | Sulfoximine | Dioxazolone | Product | Yield (%) |
| 1 | This compound | 3-Phenyl-1,4,2-dioxazol-5-one | 2-Methyl-3-phenyl-2,3-dihydro-1,2,4-benzothiadiazine 1-oxide | 85 |
| 2 | S-Methyl-S-p-tolylsulfoximide | 3-Phenyl-1,4,2-dioxazol-5-one | 2,7-Dimethyl-3-phenyl-2,3-dihydro-1,2,4-benzothiadiazine 1-oxide | 78 |
| 3 | S-Methyl-S-p-chlorophenylsulfoximide | 3-Phenyl-1,4,2-dioxazol-5-one | 7-Chloro-2-methyl-3-phenyl-2,3-dihydro-1,2,4-benzothiadiazine 1-oxide | 82 |
| 4 | This compound | 3-(4-Chlorophenyl)-1,4,2-dioxazol-5-one | 3-(4-Chlorophenyl)-2-methyl-2,3-dihydro-1,2,4-benzothiadiazine 1-oxide | 88 |
| 5 | This compound | 3-(4-Methoxyphenyl)-1,4,2-dioxazol-5-one | 3-(4-Methoxyphenyl)-2-methyl-2,3-dihydro-1,2,4-benzothiadiazine 1-oxide | 75 |
Experimental Protocol: General Procedure for Rh(III)-Catalyzed Synthesis of Benzothiadiazine-1-oxides[1][2]
-
To an oven-dried screw-cap vial, add the sulfoximine (0.2 mmol, 1.0 equiv.), dioxazolone (0.3 mmol, 1.5 equiv.), [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol%), and AgSbF₆ (6.9 mg, 0.02 mmol, 10 mol%).
-
Add 1,2-dichloroethane (DCE) (1.0 mL).
-
Seal the vial and stir the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired product.
Proposed Reaction Mechanism
Caption: Proposed mechanism for Rh(III)-catalyzed C-H amidation/cyclization.
II. Ruthenium(II)-Catalyzed C-H Functionalization
Ruthenium(II) catalysts are effective for various sulfoximine-directed C-H functionalization reactions, including oxygenations and enantioselective alkylations and alkenylations.
Application 1: C-H Oxygenation of Sulfoximine Benzamides
This method provides a route to ortho-hydroxylated benzamides, which are valuable intermediates in organic synthesis. The sulfoximine directing group can be subsequently removed.[3]
Table 2: Ru(II)-Catalyzed C-H Oxygenation of Sulfoximine Benzamides - Substrate Scope [3]
| Entry | Substrate | Product | Yield (%) |
| 1 | N-(S-methyl-S-phenylsulfonimidoyl)benzamide | N-(2-hydroxybenzoyl)-S-methyl-S-phenylsulfonimidoyl | 85 |
| 2 | 4-Methyl-N-(S-methyl-S-phenylsulfonimidoyl)benzamide | 2-Hydroxy-4-methyl-N-(S-methyl-S-phenylsulfonimidoyl)benzamide | 76 |
| 3 | 4-Chloro-N-(S-methyl-S-phenylsulfonimidoyl)benzamide | 4-Chloro-2-hydroxy-N-(S-methyl-S-phenylsulfonimidoyl)benzamide | 81 |
| 4 | 3-Methoxy-N-(S-methyl-S-phenylsulfonimidoyl)benzamide | 2-Hydroxy-3-methoxy-N-(S-methyl-S-phenylsulfonimidoyl)benzamide | 72 |
Experimental Protocol: General Procedure for Ru(II)-Catalyzed C-H Oxygenation[3]
-
In a schlenk tube, combine the sulfoximine benzamide (0.2 mmol, 1.0 equiv.), [Ru(p-cymene)Cl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol%), and AgOAc (67 mg, 0.4 mmol, 2.0 equiv.).
-
Add tert-amyl alcohol (2.0 mL).
-
Seal the tube and heat the mixture at 120 °C for 24 hours.
-
Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the desired product.
Application 2: Enantioselective C-H Functionalization
Chiral sulfoximines can be used to achieve high levels of enantioselectivity in Ru(II)-catalyzed C-H functionalization reactions, such as the synthesis of complex heterocyclic systems.[4][5]
Table 3: Ru(II)-Catalyzed Asymmetric Multiple C-H Functionalizations [4][5]
| Entry | Substrate | Coupling Partner | Product | Yield (%) | er |
| 1 | Chiral Sulfoximine 1 | Phenylacetylene | Dihydrobenzofuran-fused isoquinolinone | 75 | 95:5 |
| 2 | Chiral Sulfoximine 1 | Phenyl isocyanate | Indoline-fused isoindolidinone | 68 | 97:3 |
| 3 | Chiral Sulfoximine 2 | Styrene | Dihydrobenzofuran-fused isoquinolinone | 72 | 92:8 |
Experimental Protocol: General Procedure for Ru(II)-Catalyzed Asymmetric C-H Functionalization[4][5]
-
To a sealed tube, add the chiral sulfoximine substrate (0.1 mmol, 1.0 equiv.), [Ru(p-cymene)Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).
-
Add the coupling partner (alkyne, isocyanate, or alkene) (0.12 mmol, 1.2 equiv.) and solvent (e.g., DCE, 1.0 mL).
-
Stir the reaction mixture at the specified temperature (e.g., 100 °C) for the indicated time (e.g., 12-24 h).
-
After completion, cool the reaction, concentrate, and purify by flash chromatography to obtain the enantioenriched product.
Experimental Workflow
Caption: General workflow for Ru(II)-catalyzed C-H functionalization.
III. Cobalt(III)-Catalyzed C-H Amidation
Cobalt(III) catalysts offer a cost-effective and efficient alternative for the C-H amidation of arenes using dioxazolones as the nitrogen source. These reactions proceed under mild conditions with a broad substrate scope.[6][7][8]
Application: Direct C-H Amidation of Arenes
This protocol is applicable to a variety of arenes bearing sulfoximine directing groups, providing a straightforward method for the introduction of amide functionalities.
Table 4: Co(III)-Catalyzed C-H Amidation of Arenes with Dioxazolones [6][7][8]
| Entry | Arene Substrate | Dioxazolone | Product | Yield (%) |
| 1 | N-Phenyl-S,S-dimethylsulfoximide | 3-Phenyl-1,4,2-dioxazol-5-one | N-(2-Amidophenyl)-S,S-dimethylsulfoximide | 88 |
| 2 | N-(p-Tolyl)-S,S-dimethylsulfoximide | 3-Phenyl-1,4,2-dioxazol-5-one | N-(2-Amido-4-methylphenyl)-S,S-dimethylsulfoximide | 82 |
| 3 | N-(p-Chlorophenyl)-S,S-dimethylsulfoximide | 3-Phenyl-1,4,2-dioxazol-5-one | N-(2-Amido-4-chlorophenyl)-S,S-dimethylsulfoximide | 75 |
| 4 | N-Phenyl-S,S-dimethylsulfoximide | 3-(p-Tolyl)-1,4,2-dioxazol-5-one | N-(2-(4-Methylbenzamido)phenyl)-S,S-dimethylsulfoximide | 91 |
Experimental Protocol: General Procedure for Co(III)-Catalyzed C-H Amidation[6][7][8]
-
A mixture of the arene substrate (0.5 mmol), dioxazolone (0.6 mmol), [Cp*Co(CO)I₂] (10 mol %), and AgSbF₆ (20 mol %) in DCM (2.0 mL) is stirred in a sealed tube.
-
The reaction is heated at 100 °C for 8 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired amidated product.
Catalytic Cycle
Caption: Catalytic cycle for Co(III)-catalyzed C-H amidation.
Conclusion
The use of this compound and its derivatives as directing groups in transition metal-catalyzed C-H activation provides a powerful platform for the synthesis of a wide array of functionalized molecules. The protocols outlined in these notes for Rh(III), Ru(II), and Co(III) catalysis demonstrate the versatility and robustness of this approach. These methods are highly valuable for researchers in organic synthesis and drug development, offering efficient and selective pathways to novel chemical entities. Further exploration into the development of new chiral sulfoximine ligands and the expansion of the reaction scope will undoubtedly continue to advance this exciting field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Benzothiadiazine-1-oxides by Rhodium-Catalyzed C-H Amidation/Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ruthenium(II)-Catalyzed C-H Oxygenations of Reusable Sulfoximine Benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Catalytic Activity of Group 9 [Cp*M(III)] Complexes: Cobalt-Catalyzed C-H Amidation of Arenes with Dioxazolones as Amidating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pr.ibs.re.kr [pr.ibs.re.kr]
Application Notes and Protocols for Diastereoselective Reactions Mediated by S,S-Dimethyl-N-Phenylsulfoximide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the diastereoselective desymmetrization of N-protected S,S-dimethylsulfoximines. While S,S-dimethyl-N-phenylsulfoximide itself is not typically used as a direct chiral auxiliary, its derivatives are excellent substrates for enantioselective deprotonation. This process, mediated by chiral lithium amides, allows for the synthesis of a variety of enantioenriched sulfoximines. These chiral sulfoximines are valuable building blocks in medicinal chemistry and drug development due to their unique stereochemical and physicochemical properties. This note will focus on the seminal work of McGrath and Bolm on the desymmetrization of N-trialkylsilyl dimethyl sulfoximines.[1]
Introduction
Chiral sulfoximines have gained significant attention in medicinal chemistry as versatile isosteres for other functional groups, offering improved metabolic stability, solubility, and potency.[2] The development of stereoselective methods to access these compounds is therefore of high importance. One effective strategy is the desymmetrization of prochiral dimethyl sulfoximines.[2][3] This approach involves the enantioselective deprotonation of one of the two methyl groups using a chiral base, followed by quenching the resulting anion with an electrophile to generate a new stereocenter at the sulfur atom.[1]
This application note details the diastereoselective desymmetrization of N-trialkylsilyl protected S,S-dimethylsulfoximine using a chiral lithium amide base.
Reaction Principle
The core of the reaction is the enantioselective deprotonation of a prochiral N-protected dimethyl sulfoximine. A chiral lithium amide, such as one derived from (S,S)- or (R,R)-N,N-bis(1-phenylethyl)amine, selectively removes a proton from one of the two enantiotopic methyl groups. The resulting lithiated sulfoximine is then trapped by an electrophile, leading to the formation of a new, enantioenriched sulfoximine. The presence of lithium chloride is crucial for achieving high enantioselectivity.[1]
References
Application Notes and Protocols: S,S-Dimethyl-N-phenylsulfoximide in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the use of S,S-dimethyl-N-phenylsulfoximide as a versatile reagent in the synthesis of key pharmaceutical intermediates. The focus is on its application in N-arylation reactions, a critical transformation in the construction of complex molecules for drug discovery, particularly in the development of kinase inhibitors.
Introduction
This compound is a valuable building block in medicinal chemistry. The sulfoximine moiety is increasingly utilized as a bioisostere for sulfone and sulfonamide groups in drug candidates, offering unique physicochemical properties such as improved solubility and metabolic stability. This document outlines a specific application of this compound in the synthesis of N-aryl sulfoximines, which are key intermediates for various therapeutic agents.
Core Application: N-Arylation of S,S-Dimethylsulfoximine
A significant application of sulfoximines in pharmaceutical synthesis is their N-arylation to form more complex intermediates. While direct use of this compound as a starting material is less commonly detailed, the synthesis of N-aryl sulfoximines from the parent S,S-dimethylsulfoximine is a well-established and crucial transformation. The following protocols and data are based on a sustainable and ultrafast micellar catalysis method for the N-arylation of S,S-dimethylsulfoximine with aryl bromides. This reaction is fundamental to accessing intermediates structurally related to and including those derived from this compound.
Experimental Data
The following table summarizes the quantitative data for the N-arylation of S,S-dimethylsulfoximine with various aryl bromides, demonstrating the efficiency and versatility of the methodology.
| Entry | Aryl Bromide | Product | Reaction Time (min) | Yield (%) |
| 1 | 4-Bromotoluene | S,S-Dimethyl-N-(4-tolyl)sulfoximine | 5 | 95 |
| 2 | 4-Bromoanisole | S,S-Dimethyl-N-(4-methoxyphenyl)sulfoximine | 5 | 92 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | S,S-Dimethyl-N-(4-(trifluoromethyl)phenyl)sulfoximine | 10 | 85 |
| 4 | 1-Bromo-4-fluorobenzene | S,S-Dimethyl-N-(4-fluorophenyl)sulfoximine | 5 | 96 |
| 5 | 3-Bromopyridine | S,S-Dimethyl-N-(pyridin-3-yl)sulfoximine | 15 | 78 |
| 6 | 2-Bromonaphthalene | S,S-Dimethyl-N-(naphthalen-2-yl)sulfoximine | 10 | 88 |
Experimental Workflow
The general workflow for the N-arylation of S,S-dimethylsulfoximine is depicted below.
Caption: General workflow for the synthesis of N-aryl-S,S-dimethylsulfoximine intermediates.
Detailed Experimental Protocol: Synthesis of S,S-Dimethyl-N-(4-tolyl)sulfoximine
This protocol details the synthesis of a representative N-aryl sulfoximine intermediate.
Materials:
-
S,S-Dimethylsulfoximine
-
4-Bromotoluene
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium Carbonate (K₂CO₃)
-
Surfactant (e.g., TPGS-750-M)
-
Degassed Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a microwave vial, add S,S-dimethylsulfoximine (0.2 mmol, 1.0 equiv.), 4-bromotoluene (0.3 mmol, 1.5 equiv.), palladium(II) acetate (2 mol%), RuPhos (4 mol%), potassium carbonate (0.4 mmol, 2.0 equiv.), and the surfactant (2 wt% in water).
-
Add degassed water (1.0 mL) to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at the specified temperature (e.g., 100 °C) for the designated time (e.g., 5 minutes).
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure S,S-dimethyl-N-(4-tolyl)sulfoximine.
Logical Relationship: Sulfoximine Moiety in Kinase Inhibitors
The incorporation of the sulfoximine group, often via intermediates like S,S-dimethyl-N-phenylsulfoximine derivatives, is a strategic approach in the design of modern kinase inhibitors. This is due to the unique structural and electronic properties of the sulfoximine functional group.
Caption: Rationale for incorporating sulfoximines in kinase inhibitor design.
Conclusion
This compound and its parent compound, S,S-dimethylsulfoximine, are pivotal reagents for accessing valuable N-aryl sulfoximine intermediates. The provided protocols, based on efficient catalytic systems, offer a reliable pathway for the synthesis of these building blocks, which are instrumental in the development of next-generation pharmaceutical agents, particularly in the realm of kinase inhibitors. The unique properties imparted by the sulfoximine moiety make it an attractive functional group for modern drug design.
Application Notes and Protocols for S,S-dimethyl-N-phenylsulfoximide as a Ligand in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of S,S-dimethyl-N-phenylsulfoximide and its derivatives as ligands in transition metal-catalyzed reactions. The unique stereoelectronic properties of the sulfoximine moiety make it a valuable component in the design of chiral ligands for asymmetric catalysis, particularly in palladium- and rhodium-catalyzed transformations. This document offers insights into its application in cross-coupling and C-H activation reactions, including detailed experimental protocols and performance data.
Palladium-Catalyzed Asymmetric Arylation of Carboxylated Cyclopropanes
Chiral sulfoxide-containing ligands, including phenylsulfoxide derivatives, have demonstrated high efficiency in palladium-catalyzed asymmetric arylation reactions. These reactions are crucial for the synthesis of enantiomerically enriched compounds, which are key building blocks in pharmaceutical and agrochemical industries. The stereogenic sulfur center of the sulfoximide ligand plays a pivotal role in inducing asymmetry in the catalytic cycle.
A notable application involves the use of a phenylsulfoxide-based ligand in the arylation of carboxylated cyclopropanes, achieving high enantioselectivity.[1] While the exact ligand was a more complex derivative, the principle of using the phenylsulfoxide moiety for stereocontrol is directly applicable to catalysts derived from this compound.
Quantitative Data
| Ligand Family | Reaction Type | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | Enantiomeric Ratio (e.r.) | Reference |
| Phenylsulfoxide Derivative | Asymmetric Arylation | Carboxylated Cyclopropane | Arylating Agent | Not Specified | Not Specified | Not Specified | Not Specified | 93:7 | [1] |
Experimental Protocol: Representative Asymmetric Arylation
This protocol is a generalized procedure based on typical conditions for palladium-catalyzed asymmetric arylations utilizing chiral sulfoxide-type ligands.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound ligand
-
Carboxylated cyclopropane derivative
-
Arylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (1 mol%) and the this compound ligand (1.2 mol%).
-
Add anhydrous 1,4-dioxane (2 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
To this mixture, add the carboxylated cyclopropane derivative (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Seal the Schlenk tube and heat the reaction mixture at 80 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired enantiomerically enriched arylated cyclopropane.
-
Determine the enantiomeric ratio by chiral HPLC analysis.
Rhodium-Catalyzed C-H Alkynylation of N-Methylsulfoximines
Sulfoximines can also serve as directing groups in C-H activation reactions. A rhodium(III)-catalyzed direct C-H alkynylation of N-methylsulfoximines has been developed, showcasing the compatibility of the sulfoximine moiety with this type of transformation.[2] This methodology allows for the direct introduction of an alkyne group onto the aryl ring of the sulfoximine, providing a route to complex molecular architectures. This protocol is compatible with both (S,S)-diaryl and (S,S)-alkyl aryl sulfoximines under mild conditions.[2]
Quantitative Data
A detailed table for this specific reaction is not available in the provided search results. However, the source indicates good functional group tolerance and compatibility with various sulfoximine structures.[2]
Experimental Protocol: Rhodium-Catalyzed C-H Alkynylation
This protocol is based on the reported rhodium-catalyzed C-H alkynylation of N-methylsulfoximines.[2]
Materials:
-
[RhCpCl₂]₂ (Cp = pentamethylcyclopentadienyl)
-
AgSbF₆
-
N-Methylsulfoximine derivative
-
(Bromoethynyl)triisopropylsilane
-
Pivalic acid (PivOH)
-
1,2-Dichloroethane (DCE)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
In a glovebox, add the N-methylsulfoximine derivative (0.2 mmol), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%) to a screw-capped vial.
-
Add anhydrous 1,2-dichloroethane (1.0 mL).
-
Add (bromoethynyl)triisopropylsilane (0.3 mmol) and pivalic acid (30 mol%).
-
Seal the vial and remove it from the glovebox.
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the alkynylated product.
Visualizations
Caption: Experimental workflow for the Pd-catalyzed asymmetric arylation.
Caption: Proposed catalytic cycle for Rh-catalyzed C-H alkynylation.
References
Reaction of S,S-Dimethyl-N-Phenylsulfoximide with Electrophiles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
S,S-Dimethyl-N-phenylsulfoximide is a versatile reagent in organic synthesis. Upon deprotonation of a methyl group, it forms a stabilized ylide that can react with a variety of electrophiles. This nucleophilic species, a derivative of the well-known Corey-Chaykovsky reagent (dimethylsulfoxonium methylide), offers unique reactivity and has applications in the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the N-phenyl group can influence the stability and reactivity of the ylide.
These application notes provide a detailed overview of the reactions of this compound with common electrophiles, including experimental protocols and data for key transformations.
Reaction with Carbonyl Compounds: Epoxidation
The most prominent reaction of the this compound-derived ylide is its reaction with aldehydes and ketones to form epoxides. This transformation, analogous to the Corey-Chaykovsky reaction, is a valuable method for the synthesis of oxiranes.
Reaction Workflow:
Application Notes and Protocols: Scale-Up Synthesis of S,S-Dimethyl-N-Phenylsulfoximide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfoximines are an increasingly important class of functional groups in medicinal chemistry and drug development, serving as versatile bioisosteres for sulfones and sulfonamides. S,S-dimethyl-N-phenylsulfoximide is a key building block in the synthesis of various pharmaceutical candidates. The transition from laboratory-scale synthesis to large-scale production presents several challenges, including reaction efficiency, safety, cost-effectiveness, and product purity. These application notes provide a comprehensive overview of the key considerations and detailed protocols for the scale-up synthesis of this compound.
Key Considerations for Scale-Up Synthesis
Several factors must be carefully evaluated when scaling up the synthesis of this compound:
-
Choice of Synthetic Route: The selection of a synthetic route that is amenable to large-scale production is critical. A two-step approach, involving the initial formation of S,S-dimethylsulfoximine followed by N-arylation, is often preferred for its robustness and control over the final product.
-
Reagent Selection and Stoichiometry: On a large scale, the cost, availability, and safety of reagents are paramount. The use of catalytic systems and the optimization of reagent stoichiometry are essential to minimize waste and cost.
-
Reaction Conditions: Temperature control, reaction time, and mixing efficiency are crucial parameters that need to be carefully controlled in large reactors to ensure consistent product quality and yield.
-
Work-up and Purification: The isolation and purification of the final product on a large scale can be challenging. The development of a scalable and efficient purification method, such as crystallization or distillation, is necessary to achieve the desired purity.
-
Safety: A thorough safety assessment of the entire process is mandatory. This includes understanding the hazards associated with all reagents and intermediates, as well as implementing appropriate engineering controls and personal protective equipment (PPE) to mitigate risks.
Synthetic Workflow Overview
The overall synthetic strategy for the scale-up production of this compound can be divided into two main stages:
-
Stage 1: Synthesis of S,S-Dimethylsulfoximine (NH-Sulfoximine Intermediate)
-
Stage 2: N-Arylation of S,S-Dimethylsulfoximine
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Stage 1: Gram-Scale Synthesis of S,S-Dimethylsulfoximine
This protocol describes a one-pot imidation/oxidation of dimethyl sulfide to produce S,S-dimethylsulfoximine on a gram scale. This method is advantageous as it avoids the use of toxic alkylating agents.
Materials:
-
Dimethyl sulfide
-
Ammonium carbonate
-
(Diacetoxyiodo)benzene
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of dimethyl sulfide (1.0 equiv) in methanol at room temperature, add ammonium carbonate (1.5 equiv) followed by (diacetoxyiodo)benzene (2.3 equiv).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between DCM and water.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford S,S-dimethylsulfoximine.
Stage 2: Gram-Scale N-Arylation of S,S-Dimethylsulfoximine
This protocol details the copper-catalyzed Chan-Lam coupling of S,S-dimethylsulfoximine with phenylboronic acid.
Materials:
-
S,S-Dimethylsulfoximine
-
Phenylboronic acid
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add S,S-dimethylsulfoximine (1.0 equiv), phenylboronic acid (1.2 equiv), CuI (0.1 equiv), and K₂CO₃ (2.0 equiv).
-
Add toluene and a minimal amount of water to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Scale-Up Considerations and Data
The following tables summarize the key reaction parameters for the synthesis of this compound at both laboratory (gram) and projected kilogram scales. The kilogram-scale data is based on typical process development adjustments for analogous reactions.
Table 1: Synthesis of S,S-Dimethylsulfoximine
| Parameter | Lab Scale (Grams) | Projected Kilogram Scale |
| Scale | 1-10 g | 1-10 kg |
| Dimethyl Sulfide | 1.0 equiv | 1.0 equiv |
| Ammonium Carbonate | 1.5 equiv | 1.2-1.5 equiv |
| (Diacetoxyiodo)benzene | 2.3 equiv | 2.0-2.3 equiv |
| Solvent | Methanol | Methanol or other suitable solvent |
| Temperature | Room Temperature | 20-40 °C (with cooling) |
| Reaction Time | 12-24 h | 18-36 h |
| Work-up | Liquid-liquid extraction | Liquid-liquid extraction or direct crystallization |
| Purification | Column Chromatography | Crystallization or Distillation |
| Typical Yield | 60-80% | 55-75% |
| Typical Purity | >98% | >99% |
Table 2: N-Arylation of S,S-Dimethylsulfoximine
| Parameter | Lab Scale (Grams) | Projected Kilogram Scale |
| Scale | 1-10 g | 1-10 kg |
| S,S-Dimethylsulfoximine | 1.0 equiv | 1.0 equiv |
| Phenylboronic Acid | 1.2 equiv | 1.1-1.2 equiv |
| CuI Catalyst Loading | 10 mol% | 1-5 mol% |
| Base (K₂CO₃) | 2.0 equiv | 1.5-2.0 equiv |
| Solvent | Toluene/Water | Toluene or other suitable solvent |
| Temperature | 80-100 °C | 90-110 °C |
| Reaction Time | 12-24 h | 18-36 h |
| Work-up | Filtration and extraction | Filtration and extraction/crystallization |
| Purification | Column Chromatography | Crystallization |
| Typical Yield | 70-90% | 65-85% |
| Typical Purity | >98% | >99.5% |
Logical Relationships in Scale-Up
The successful scale-up of a chemical process involves a logical progression from laboratory-scale experiments to pilot and production-scale manufacturing.
Caption: Logical progression of activities in chemical process scale-up.
Safety Considerations
-
Dimethyl Sulfide: Highly flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes serious eye irritation. Work in a well-ventilated fume hood and wear appropriate PPE, including flame-retardant clothing.
-
(Diacetoxyiodo)benzene: Oxidizing solid. May intensify fire. Causes skin and serious eye irritation. Avoid contact with combustible materials.
-
Copper(I) Iodide: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Handle with care and avoid generating dust.
-
Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. Suspected of damaging fertility or the unborn child. Use in a well-ventilated area and with appropriate PPE.
A thorough risk assessment should be conducted before performing any of these procedures, especially on a large scale. Engineering controls, such as closed-system reactors and proper ventilation, are essential for safe handling of these chemicals.
Troubleshooting & Optimization
Technical Support Center: Optimizing Stereoselectivity with S,S-Dimethyl-N-Phenylsulfoximide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing S,S-dimethyl-N-phenylsulfoximide as a chiral auxiliary to control stereoselectivity in asymmetric synthesis.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound, offering potential causes and solutions.
Issue 1: Low Diastereoselectivity in Enolate Alkylation
Question: I am performing an α-alkylation of an N-acyl-S,S-dimethyl-N-phenylsulfoximide derivative, but the diastereomeric excess (d.e.) of my product is lower than expected. What are the potential causes and how can I improve the stereoselectivity?
Possible Causes and Solutions:
| Potential Cause | Recommended Solution(s) |
| Incomplete Enolate Formation: Insufficient or inappropriate base can lead to incomplete deprotonation, allowing for non-selective background reactions. | - Ensure the use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS). - Use a slight excess of the base (1.05-1.2 equivalents) to ensure complete enolate formation. - Perform the deprotonation at low temperatures (-78 °C) to maintain the kinetic enolate. |
| Incorrect Solvent: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry and, consequently, the diastereoselectivity. | - Tetrahydrofuran (THF) is a commonly used solvent that often provides good results due to its ability to solvate the lithium cation. - Consider screening other ethereal solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME). - Avoid protic solvents, which will quench the enolate. |
| Epimerization of the Product: The newly formed stereocenter may be susceptible to epimerization under the reaction or work-up conditions. | - Quench the reaction at low temperature. - Use a buffered aqueous work-up (e.g., saturated ammonium chloride solution) to avoid strongly acidic or basic conditions. |
| Temperature Fluctuations: Allowing the reaction to warm prematurely can lead to the formation of the thermodynamic enolate or other side reactions, reducing selectivity. | - Maintain a consistent low temperature (-78 °C) throughout the enolate formation and alkylation steps using a reliable cooling bath (e.g., dry ice/acetone). |
| Steric Hindrance: The electrophile's steric bulk can influence the facial selectivity of the alkylation. | - For highly hindered electrophiles, consider using a different chiral auxiliary. However, for moderately bulky electrophiles, optimizing the reaction time and temperature may improve selectivity. |
Issue 2: Poor Stereoselectivity in Aldehyde/Imine Additions
Question: I am conducting a nucleophilic addition to an aldehyde or imine using a reagent derived from this compound, and the diastereoselectivity is poor. How can I troubleshoot this?
Possible Causes and Solutions:
| Potential Cause | Recommended Solution(s) |
| Suboptimal Lewis Acid: The choice and stoichiometry of the Lewis acid are critical for pre-organizing the substrate and the nucleophile in a stereochemically defined manner. | - For additions to aldehydes, consider using chelating Lewis acids like TiCl₄, SnCl₄, or MgBr₂·OEt₂. - For additions to imines, the choice of the organometallic reagent (e.g., Grignard, organolithium, organozinc) and any additives can significantly influence the outcome.[1] |
| Reaction Temperature: As with enolate alkylations, temperature control is crucial for achieving high selectivity. | - Perform the reaction at low temperatures (e.g., -78 °C to -40 °C) to favor the kinetically controlled product. |
| Solvent Effects: The solvent can influence the aggregation state of the organometallic reagent and the conformation of the intermediate complex. | - Ethereal solvents like THF or diethyl ether are generally good starting points. - For certain reactions, non-coordinating solvents like toluene or dichloromethane may provide better selectivity.[1] |
| Slow Addition of Nucleophile: A rapid addition of the nucleophilic reagent can lead to localized warming and reduced selectivity. | - Add the nucleophile slowly (dropwise) to the cooled solution of the substrate and Lewis acid. |
Frequently Asked Questions (FAQs)
1. How do I attach the this compound auxiliary to my substrate?
The most common method is to acylate the nitrogen of the sulfoximine. This is typically achieved by deprotonating the sulfoximine with a strong base (e.g., n-BuLi or NaH) followed by the addition of an acyl chloride or anhydride corresponding to your substrate.
2. What are the best conditions for removing the this compound auxiliary?
The auxiliary can be cleaved under various conditions depending on the desired product functionality. Mild acidic hydrolysis (e.g., trifluoroacetic acid in a protic solvent) can be effective.[1] For conversion to carboxylic acids, oxidative cleavage with reagents like sodium periodate or ozonolysis can be employed. Reductive cleavage using agents like samarium iodide (SmI₂) or lithium in liquid ammonia can also be used to generate alcohols or amines.
3. How can I separate the diastereomers if the stereoselectivity is not perfect?
The diastereomeric products obtained after the reaction with the chiral auxiliary can often be separated using standard laboratory techniques such as:
-
Column Chromatography: Silica gel chromatography is frequently effective in separating diastereomers due to their different physical properties.
-
Crystallization: If one of the diastereomers is crystalline, fractional crystallization can be a powerful purification method.
4. Can I recycle the this compound auxiliary?
Yes, after cleavage, the chiral auxiliary can often be recovered from the reaction mixture by extraction or chromatography and reused, which is a key advantage of this method.
Experimental Protocols
Key Experiment: Diastereoselective Alkylation of an N-Acyl-S,S-dimethyl-N-phenylsulfoximide
This protocol provides a general procedure for the α-alkylation of a carboxylic acid derivative using this compound as a chiral auxiliary.
Step 1: Acylation of this compound
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0 °C.
-
Add n-butyllithium (1.05 eq) dropwise, and stir the mixture for 30 minutes at 0 °C.
-
Add the desired acyl chloride (1.1 eq) dropwise at 0 °C and allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the N-acylsulfoximine by column chromatography on silica gel.
Step 2: Diastereoselective Alkylation
-
Dissolve the purified N-acylsulfoximine (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add lithium diisopropylamide (LDA) (1.1 eq, freshly prepared or a commercial solution) dropwise and stir for 1 hour at -78 °C to form the enolate.
-
Add the alkyl halide (1.2 eq) dropwise and stir the reaction mixture at -78 °C for 2-6 hours, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.
-
Purify the product by column chromatography.
Step 3: Cleavage of the Chiral Auxiliary Note: The choice of cleavage method depends on the desired product.
Example: Hydrolysis to a Carboxylic Acid
-
Dissolve the alkylated N-acylsulfoximine in a suitable solvent system (e.g., THF/water).
-
Add a mild acid (e.g., trifluoroacetic acid) and stir at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the acid and extract the desired carboxylic acid.
-
The chiral auxiliary can be recovered from the aqueous layer after basification and extraction.
Visualizations
References
Technical Support Center: S,S-Dimethyl-N-Phenylsulfoximide in Organic Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing S,S-dimethyl-N-phenylsulfoximide in their reactions. The following sections address common issues, particularly the formation of byproducts, and offer guidance on mitigation strategies.
Troubleshooting Guide: Common Byproducts and Mitigation
This guide addresses frequently encountered byproducts in reactions involving this compound, often employed as a directing group in C-H functionalization reactions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Formation of Aniline | Cleavage of the N-phenyl bond. This can be promoted by harsh reaction conditions, such as high temperatures or the presence of strong acids or bases. | - Optimize reaction temperature; screen lower temperatures. - Evaluate the effect of pH; consider using a buffered system. - Reduce reaction time. |
| Over-oxidation of the Sulfur Center | Presence of strong oxidizing agents. The sulfoximide moiety can be further oxidized to a sulfone under certain conditions. | - Use stoichiometric amounts of the oxidant. - Select a milder oxidizing agent. - Perform the reaction under an inert atmosphere to prevent aerial oxidation. |
| Formation of Diphenyl Disulfide | Reductive cleavage of the N-S bond followed by dimerization of the resulting phenylthiol. This may occur in the presence of reducing agents or certain transition metal catalysts. | - Scrutinize the reaction components for any potential reducing agents. - Screen different transition metal catalysts or ligands. |
| Products of Solvent Participation | In C-H activation reactions, the solvent can sometimes compete with the intended substrate, leading to solvent-functionalized byproducts. | - Choose a more inert solvent. - Use the substrate as the limiting reagent to favor the desired intramolecular reaction. |
| Homocoupling of the Substrate | In cross-coupling reactions, the substrate may couple with itself instead of the desired coupling partner. | - Optimize the stoichiometry of the coupling partners. - Adjust the rate of addition of the reagents. - Screen different catalyst systems. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed when using this compound as a directing group in palladium-catalyzed C-H functionalization?
A1: In palladium-catalyzed C-H functionalization, in addition to the desired product, researchers may observe byproducts arising from several pathways. These can include homocoupling of the starting material, and in some cases, cleavage of the directing group to yield aniline. The specific byproduct profile is highly dependent on the reaction conditions, including the oxidant, solvent, and temperature used.
Q2: Can the this compound directing group be cleaved during the reaction? If so, under what conditions?
A2: Yes, the N-phenyl bond of the sulfoximide can be susceptible to cleavage under certain reaction conditions. This is more likely to occur at elevated temperatures and in the presence of strong acids or bases. Reductive conditions can also lead to the cleavage of the N-S bond. Careful optimization of reaction parameters is crucial to maintain the integrity of the directing group.
Q3: How can I minimize the formation of oxidized byproducts at the sulfur center?
A3: To minimize over-oxidation of the sulfoximide, it is important to control the stoichiometry and type of oxidizing agent used. Employing the minimum effective amount of a mild oxidant is recommended. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent unwanted side reactions with atmospheric oxygen.
Q4: Are there any known incompatibilities of this compound with common reagents or catalysts?
A4: While this compound is a relatively stable functional group, it can interact with certain reagents. Strong reducing agents can lead to the reduction of the sulfoximide. Additionally, the lone pair of electrons on the oxygen and nitrogen atoms can coordinate to metal centers, which is the basis for its function as a directing group, but in some cases, this coordination can lead to catalyst inhibition or undesired side reactions. It is advisable to perform small-scale test reactions to check for compatibility with new catalyst systems.
Experimental Protocols
Detailed experimental protocols for specific reactions are highly dependent on the substrate and the desired transformation. Researchers should consult relevant literature for precise methodologies. A general workflow for troubleshooting byproduct formation is outlined below.
Caption: A general workflow for identifying, analyzing, and mitigating byproduct formation in chemical reactions.
Signaling Pathways and Logical Relationships
The decision-making process for optimizing a reaction to minimize byproducts can be visualized as follows:
Caption: A decision tree illustrating the logical steps for troubleshooting common byproduct formation pathways.
Technical Support Center: Managing S,S-dimethyl-N-phenylsulfoximide Stability
This technical support guide provides researchers, scientists, and drug development professionals with essential information for managing the stability of S,S-dimethyl-N-phenylsulfoximide during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound under typical reaction conditions?
A1: this compound, like many sulfoximines, is generally considered a chemically stable functional group.[1][2] However, its stability can be compromised under specific conditions, such as high temperatures, strong acidic or basic environments, or in the presence of certain catalysts.
Q2: What are the primary pathways for the decomposition of this compound?
A2: The decomposition of sulfoximines can proceed through several pathways, including:
-
Reductive cleavage: This can lead to the formation of the corresponding sulfide.
-
Oxidative degradation: Further oxidation of the sulfur center can occur under harsh oxidizing conditions.
-
C-S bond cleavage: This results in the fragmentation of the molecule.[2][3]
Q3: Can this compound act as a catalyst poison?
A3: Yes, sulfur-containing compounds are known to be potential catalyst poisons, particularly for transition metal catalysts such as palladium, platinum, and rhodium.[5][6] The sulfur atom can strongly adsorb to the catalyst's active sites, leading to partial or complete deactivation.[5][6]
Q4: How can I detect and quantify the decomposition of this compound in my reaction mixture?
A4: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective techniques for monitoring the concentration of this compound and detecting any degradation products.[7] Developing a stability-indicating HPLC method is recommended.
Q5: What are the best practices for storing this compound?
A5: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place in a tightly sealed container.[8][9] Avoid exposure to heat, light, and moisture.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no product yield, starting material consumed | Decomposition of this compound due to harsh reaction conditions. | - Temperature: Lower the reaction temperature. Consider running the reaction at room temperature or below if the protocol allows. - pH: If using strong acids or bases, consider using milder reagents or buffering the reaction mixture. Decomposition of related sulfoxides is known to be catalyzed by both acids and bases.[4] - Reaction Time: Optimize the reaction time to minimize exposure to potentially degrading conditions. |
| Inconsistent reaction outcomes | Partial decomposition of the starting material, which may be of variable quality. | - Purity Check: Analyze the purity of the this compound stock by HPLC or NMR before use. - Proper Storage: Ensure the compound is stored correctly to prevent degradation over time.[8][9] |
| Catalyst deactivation | Poisoning of the transition metal catalyst by the sulfoximine.[5] | - Increase Catalyst Loading: A higher catalyst load may be necessary to achieve the desired conversion. - Use a More Robust Catalyst: Some catalysts are more resistant to sulfur poisoning. Consult the literature for alternatives. - Protecting Groups: In some cases, it may be possible to temporarily protect the sulfoximine functionality. |
| Appearance of unexpected byproducts | Formation of decomposition products. | - Analyze Byproducts: Use techniques like LC-MS or GC-MS to identify the structure of the byproducts. This can provide insights into the decomposition pathway. - Modify Reaction Conditions: Based on the identified byproducts, adjust the reaction conditions (e.g., temperature, pH, solvent) to disfavor the decomposition pathway. |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Decomposition by HPLC
This protocol provides a general guideline for developing an HPLC method to assess the stability of this compound.
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: At various time points during your reaction, withdraw an aliquot of the reaction mixture. Quench the reaction if necessary, and then dilute the sample with the mobile phase to a concentration within the range of your calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start with 95% A and 5% B, and ramp to 5% A and 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound has strong absorbance (e.g., determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Quantify the amount of this compound remaining in your samples by comparing the peak area to the calibration curve. The appearance of new peaks can indicate the formation of degradation products.
Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: Troubleshooting workflow for managing decomposition.
References
- 1. Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Conversion and degradation pathways of sulfoximines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 6. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 7. ymerdigital.com [ymerdigital.com]
- 8. Handling and Storage | University of Virginia School of Engineering and Applied Science [engineering.virginia.edu]
- 9. youtube.com [youtube.com]
Technical Support Center: Improving Yield in Corey-Chaykovsky Reactions Using Sulfoximides
Welcome to the technical support center for the Corey-Chaykovsky reaction, with a special focus on enhancing reaction yields through the use of sulfoximides. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic strategies. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you overcome common challenges and achieve higher yields in your epoxidation and cyclopropanation reactions.
Troubleshooting Guide: Addressing Low Yields
Low yields in Corey-Chaykovsky reactions utilizing sulfoximide-derived ylides can stem from a variety of factors. This guide provides a systematic approach to identifying and resolving these issues.
Question: My Corey-Chaykovsky reaction is resulting in a low yield of the desired epoxide or cyclopropane. What are the potential causes and how can I address them?
Answer: Low yields can be attributed to several factors, primarily related to the stability and reactivity of the sulfoxonium ylide, reaction conditions, and the nature of the substrate. Below is a step-by-step troubleshooting workflow.
Caption: A workflow diagram for troubleshooting low yields in Corey-Chaykovsky reactions.
Ylide Formation and Stability
-
Problem: Incomplete formation or decomposition of the sulfoxonium ylide.
-
Troubleshooting Steps:
-
Base Selection: Ensure a sufficiently strong base is used for the deprotonation of the sulfoxonium salt. Sodium hydride (NaH) is a common and effective choice, particularly in DMSO.[1] For substrates sensitive to strong bases, potassium tert-butoxide can be an alternative.
-
Anhydrous Conditions: The ylide is highly reactive and sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Temperature Control: While sulfoxonium ylides are more stable than their sulfonium counterparts, they can still decompose at elevated temperatures.[2] Generate the ylide at room temperature or below, and consider running the subsequent reaction at a controlled temperature.
-
Reaction Conditions
-
Problem: Suboptimal reaction parameters leading to poor conversion.
-
Troubleshooting Steps:
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Dimethyl sulfoxide (DMSO) is the most common and generally effective solvent for generating the ylide and conducting the reaction.[3] In some cases, particularly with sensitive substrates, other polar aprotic solvents like DMF or THF may be explored.
-
Temperature and Reaction Time: The reaction rate of sulfoxonium ylides is generally slower than that of sulfonium ylides.[2] If you observe low conversion, consider increasing the reaction time or gently heating the reaction mixture. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.
-
Stoichiometry: Ensure the correct stoichiometry of reagents. Typically, a slight excess of the sulfoxonium salt and base relative to the substrate is used.
-
Substrate Reactivity
-
Problem: The electrophile (ketone, aldehyde, enone) is unreactive.
-
Troubleshooting Steps:
-
Steric Hindrance: Highly hindered carbonyls or enones may react slowly or not at all. If steric hindrance is a suspected issue, prolonged reaction times or higher temperatures may be necessary.
-
Electronic Effects: Electron-rich carbonyls are less electrophilic and may exhibit lower reactivity. Conversely, electron-deficient substrates are generally more reactive.
-
Side Reactions
-
Problem: Competing reactions consume starting materials or the desired product.
-
Troubleshooting Steps:
-
Aldol Condensation: With enolizable aldehydes and ketones, self-condensation can be a competing pathway, especially with strong bases. Adding the substrate slowly to the pre-formed ylide solution can help minimize this side reaction.
-
1,4- vs. 1,2-Addition to Enones: Sulfoxonium ylides preferentially undergo 1,4-conjugate addition to α,β-unsaturated carbonyl compounds to yield cyclopropanes.[1][3] If the desired product is an epoxide (from 1,2-addition), using a less stable sulfonium ylide is the standard approach.
-
Formation of β-hydroxy ethers: In some solvent systems, the intermediate betaine can be protonated to form a β-hydroxy ether, which may not cyclize to the desired epoxide. Ensuring strictly anhydrous conditions can help to mitigate this.
-
Frequently Asked Questions (FAQs)
Q1: What is the main difference between using a sulfonium ylide and a sulfoxonium ylide in the Corey-Chaykovsky reaction?
A1: The primary difference lies in their stability and reactivity. Sulfoxonium ylides are more stable than sulfonium ylides due to the presence of the electron-withdrawing oxygen atom.[3] This increased stability makes them easier to handle but also less reactive.[2] A key consequence of this is their differing selectivity with α,β-unsaturated carbonyl compounds: sulfonium ylides typically yield epoxides (1,2-addition), while the more stable sulfoxonium ylides favor the formation of cyclopropanes (1,4-addition).[1][3]
Q2: How do I prepare the sulfoxonium ylide for the reaction?
A2: The sulfoxonium ylide, most commonly dimethylsulfoxonium methylide (Corey's ylide), is typically generated in situ. This is achieved by deprotonating a commercially available sulfoxonium salt, such as trimethylsulfoxonium iodide or chloride, with a strong base like sodium hydride (NaH) in an anhydrous solvent, usually DMSO.[3][4]
Q3: Can I use other bases besides sodium hydride?
A3: Yes, other strong bases can be used. Potassium tert-butoxide is a common alternative. The choice of base can sometimes influence the reaction's outcome and may need to be optimized for a specific substrate.
Q4: My substrate is sensitive to the reaction conditions. What can I do to improve the yield?
A4: For sensitive substrates, consider the following modifications:
-
Lower Reaction Temperature: Running the reaction at a lower temperature can help to minimize side reactions and decomposition of sensitive starting materials or products.
-
Slower Addition: Add the substrate solution slowly to the pre-formed ylide solution to maintain a low concentration of the substrate and minimize potential side reactions like aldol condensation.
-
Alternative Base: A less harsh base, if sufficient for ylide formation, might be beneficial.
Q5: How can I purify the final product?
A5: The crude product is typically purified by column chromatography on silica gel.[2] The choice of eluent will depend on the polarity of the product.
Data Presentation: Influence of Reaction Parameters on Yield
The following tables summarize quantitative data on how different reaction parameters can affect the yield in Corey-Chaykovsky reactions.
Table 1: Effect of Base on Yield
| Substrate | Sulfoxonium Salt | Base | Solvent | Yield (%) | Reference |
| Cyclohexanone | Trimethylsulfoxonium Iodide | NaH | DMSO | >95 | [3] |
| Chalcone | Trimethylsulfoxonium Iodide | NaH | DMSO | 85 (cyclopropane) | [3] |
| 4-chlorobenzaldehyde | Trimethylsulfoxonium Iodide | t-BuOK | DMSO | 88 | [2] |
Table 2: Effect of Solvent on Yield
| Substrate | Sulfoxonium Salt | Base | Solvent | Yield (%) | Reference |
| Benzaldehyde | Trimethylsulfoxonium Iodide | NaH | DMSO | 92 | [3] |
| Benzaldehyde | Trimethylsulfoxonium Iodide | NaH | THF | 75 | |
| 2-Adamantanone | Trimethylsulfoxonium Iodide | t-BuOK | DMSO | 90 |
Experimental Protocols
Protocol 1: General Procedure for Epoxidation of a Ketone using Dimethylsulfoxonium Methylide
This protocol describes a general method for the epoxidation of a ketone using a sulfoxonium ylide generated from trimethylsulfoxonium iodide and sodium hydride.
Caption: A simplified workflow for the epoxidation of a ketone using a sulfoxonium ylide.
Materials:
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Ketone substrate
-
Anhydrous diethyl ether or ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, and dropping funnel
Procedure:
-
Ylide Generation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil).
-
Under a nitrogen atmosphere, add anhydrous DMSO via syringe.
-
Stir the suspension at room temperature.
-
Add trimethylsulfoxonium iodide (1.1 equivalents) portion-wise to the suspension.
-
Stir the mixture at room temperature for approximately 1 hour, or until the evolution of hydrogen gas ceases and the solution becomes clear. This indicates the formation of the dimethylsulfoxonium methylide.
-
-
Reaction with Ketone:
-
Dissolve the ketone (1.0 equivalent) in a minimal amount of anhydrous DMSO.
-
Add the ketone solution dropwise to the ylide solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the substrate.
-
-
Workup:
-
Upon completion, cautiously quench the reaction by slowly adding it to a stirred mixture of ice-cold water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure epoxide.
-
Protocol 2: Cyclopropanation of an α,β-Unsaturated Ketone
This protocol outlines the cyclopropanation of an enone, leveraging the preference of sulfoxonium ylides for 1,4-addition.
Materials:
-
Same as Protocol 1, with an α,β-unsaturated ketone as the substrate.
Procedure:
The procedure is analogous to Protocol 1, with the α,β-unsaturated ketone (1.0 equivalent) being added to the pre-formed dimethylsulfoxonium methylide solution. The reaction progress should be carefully monitored to ensure the formation of the cyclopropane product and to minimize any potential side reactions. The workup and purification steps are also similar.
Signaling Pathways and Logical Relationships
The Corey-Chaykovsky reaction mechanism involves a nucleophilic attack of the ylide on the electrophilic carbonyl or Michael acceptor, followed by an intramolecular cyclization.
Caption: A simplified diagram of the Corey-Chaykovsky reaction mechanism.
References
Technical Support Center: Stereoselective Reactions of S,S-Dimethyl-N-Phenylsulfoximide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with S,S-dimethyl-N-phenylsulfoximide and related chiral sulfoximines. The information provided addresses common issues encountered during stereoselective synthesis, with a focus on the impact of solvent selection.
Frequently Asked Questions (FAQs)
Q1: What is the general role of a solvent in controlling the stereoselectivity of a reaction involving a sulfoximide?
A1: Solvents play a crucial role in stereoselective synthesis by influencing the energy of transition states.[1][2] The polarity, viscosity, and coordinating ability of a solvent can stabilize or destabilize the transition state leading to a particular stereoisomer. In the context of sulfoximine chemistry, solvents can affect the conformation of the substrate and reagents, the solubility of catalysts, and the degree of aggregation of organometallic reagents, all of which can impact the stereochemical outcome.
Q2: How does solvent polarity affect the enantioselectivity of reactions involving sulfoximines?
A2: Solvent polarity can significantly influence enantioselectivity. For instance, in the Rh(II)-catalyzed enantioselective S-alkylation of sulfenamides to produce chiral sulfoximines, chlorinated solvents like dichloromethane (DCM) and dichloroethane (DCE) have been shown to be effective, with DCE providing a slight increase in enantioselectivity in some cases.[3][4] The choice of a more or less polar solvent can alter the catalyst's conformation and its interaction with the substrate, thereby affecting the facial selectivity of the reaction.
Q3: Can a change in solvent lead to a reversal of stereoselectivity?
A3: While less common, a change in solvent can, in some systems, lead to a reversal of stereoselectivity. This phenomenon, known as solvent-controlled stereodivergence, often arises from a change in the dominant reaction mechanism or a shift in the equilibrium between different reactive intermediates. The specific interactions between the solvent and the transition state structures are key determinants of which stereoisomer is favored.
Q4: Are there any specific solvents that are generally recommended for stereoselective reactions with sulfoximide derivatives?
A4: While the optimal solvent is highly reaction-dependent, certain solvents are frequently employed in stereoselective syntheses involving sulfoximines. For reactions involving organometallic reagents, ethereal solvents like diethyl ether and tetrahydrofuran (THF) are common. For catalytic reactions, halogenated solvents such as dichloromethane and dichloroethane have proven effective.[3] Non-polar aromatic solvents like toluene can also be a good choice, particularly in reactions where reagent aggregation is a factor.[5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Diastereoselectivity or Enantioselectivity | Suboptimal Solvent Choice: The solvent may not be adequately differentiating the energies of the diastereomeric or enantiomeric transition states. | 1. Screen a range of solvents: Test solvents with varying polarities and coordinating abilities (e.g., toluene, THF, CH₂Cl₂, CH₃CN).2. Consult literature for analogous systems: Look for successful solvent systems in similar stereoselective reactions.[3][5] |
| Incorrect Temperature: The reaction temperature may be too high, leading to a loss of selectivity. | 1. Lower the reaction temperature: Many stereoselective reactions show improved selectivity at lower temperatures.2. Perform a temperature optimization study. | |
| Catalyst Inactivity or Decomposition: The chosen solvent may not be suitable for the catalyst, leading to poor performance. | 1. Ensure the catalyst is soluble and stable in the chosen solvent. 2. Use freshly prepared or purified catalyst. | |
| Poor Chemical Yield | Poor Solubility of Reagents: The starting materials or reagents may not be fully dissolved in the chosen solvent. | 1. Select a solvent in which all reactants are soluble. 2. Consider using a co-solvent system. |
| Solvent-Induced Side Reactions: The solvent may be participating in unwanted side reactions. | 1. Use a more inert solvent. 2. Ensure the solvent is dry and free of impurities. | |
| Inconsistent Stereochemical Results | Variable Solvent Quality: The presence of impurities (e.g., water) in the solvent can affect the reaction outcome. | 1. Use high-purity, anhydrous solvents. 2. Store solvents properly under an inert atmosphere. |
| Trace Amounts of Additives: Additives in commercial solvents can sometimes influence catalytic reactions. | 1. Use freshly distilled or purified solvents. |
Quantitative Data on Solvent Effects
The following table summarizes the effect of different solvents on the enantiomeric ratio (e.r.) and yield for the Rh(II)-catalyzed S-alkylation of a sulfenamide, a reaction that produces a chiral sulfilimine, a direct precursor to sulfoximines. While this data is not for this compound specifically, it provides valuable insight into how solvent choice can impact the stereoselectivity of a key bond-forming reaction at the sulfur center.
| Entry | Solvent | Yield (%) | Enantiomeric Ratio (e.r.) |
| 1 | Dichloromethane (CH₂Cl₂) | 85 | 96:4 |
| 2 | Dichloroethane (DCE) | 98 | 97:3 |
| 3 | Chlorobenzene | 75 | 92:8 |
| 4 | Chloroform | 60 | 90:10 |
Data adapted from a study on the catalytic enantioselective sulfur alkylation of sulfenamides.[3]
Experimental Protocols
General Procedure for Rh(II)-Catalyzed Enantioselective S-Alkylation of a Sulfenamide:
This protocol is a generalized procedure based on published methods for the synthesis of chiral sulfilimines, which are precursors to sulfoximines.[3][4]
-
Preparation: In a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the sulfenamide (1.0 equiv) and the chiral Rh(II) catalyst (e.g., Rh₂(S-DOSP)₄, 1 mol%) in the chosen anhydrous solvent (e.g., dichloroethane, 0.1 M).
-
Reaction Initiation: To the stirred solution, add the diazo compound (1.1 equiv) dropwise via a syringe pump over a period of 1-2 hours at the desired temperature (e.g., room temperature).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting sulfilimine by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Analysis: Determine the yield and enantiomeric ratio of the product. The enantiomeric ratio can be determined by chiral high-performance liquid chromatography (HPLC) analysis.
Visualizations
Caption: Logical workflow of solvent influence on stereoselectivity.
Caption: General experimental workflow for stereoselective synthesis.
References
- 1. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rh(II)-Catalyzed Enantioselective S-Alkylation of Sulfenamides with Acceptor-Acceptor Diazo Compounds Enables the Synthesis of Sulfoximines Displaying Diverse Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of S,S-dimethyl-N-phenylsulfoximide Derivatives
Of course. Here is a technical support center with troubleshooting guides and FAQs for the purification of S,S-dimethyl-N-phenylsulfoximide derivatives.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols for the successful purification of this compound derivatives.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound derivatives.
Q1: My compound is not eluting from the silica gel column. What should I do?
If your sulfoximine derivative is not eluting, it is likely due to high polarity and strong interaction with the stationary phase. Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. If the compound still does not elute, consider adding a small percentage of a more polar solvent like methanol to your eluent system.
Q2: I am observing co-elution of my desired sulfoximine with an impurity. How can I improve separation?
Co-elution suggests that the impurity has a similar polarity to your target compound. To improve separation, you can:
-
Optimize the Solvent System: Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find one that maximizes the separation between your compound and the impurity.[1]
-
Try a Different Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase. Reverse-phase chromatography with C8 or C18 supports can be an option for certain derivatives.[2]
-
Use Gradient Elution: A shallow gradient of the eluting solvent can help resolve closely eluting compounds.[3]
Q3: My sulfoximine derivative appears to be decomposing on the silica gel column. What are the possible causes and solutions?
Decomposition on silica gel can occur if the compound is sensitive to the acidic nature of the stationary phase.[2] To mitigate this:
-
Neutralize the Silica: You can use silica gel that has been pre-treated with a base, such as triethylamine. Add 1-2% triethylamine to your eluent system to neutralize the silica surface during chromatography.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina or a reverse-phase column.
-
Minimize Contact Time: Use flash chromatography to reduce the time the compound spends on the column.[1]
Q4: After purification, my yield is very low. What are the common reasons for this?
Low recovery can stem from several factors:
-
Incomplete Elution: The compound may still be adsorbed to the column. Ensure you have flushed the column with a sufficiently polar solvent at the end of the purification.
-
Decomposition: As mentioned, the compound may be degrading during the process.
-
Physical Loss: Ensure careful collection of all fractions containing the product. Analyze all fractions by TLC to avoid prematurely discarding those containing your compound.[1]
-
Recrystallization Issues: If using recrystallization, you may be using too much solvent, or the cooling process might be too rapid, preventing efficient crystal formation.
Summary of Common Purification Issues & Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Purity | Inadequate separation from byproducts (e.g., sulfones, starting materials).[4] | Optimize the mobile phase for column chromatography; consider recrystallization from a suitable solvent system.[5] |
| Compound Decomposition | Sensitivity to acidic silica gel; prolonged exposure to heat or air.[2] | Use neutralized silica gel (add 1-2% Et3N to eluent); consider alternative techniques like recrystallization or reverse-phase chromatography.[2] |
| Poor Yield | Incomplete elution from the column; loss during solvent removal; suboptimal recrystallization conditions. | Flush column with a highly polar solvent post-run; ensure fractions are not discarded prematurely; optimize recrystallization solvent volume and cooling rate. |
| Streaking on TLC Plate | Compound is too polar for the chosen eluent; sample is overloaded; presence of acidic or basic impurities. | Increase eluent polarity; spot a more dilute sample; add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent. |
| Crystals Do Not Form | Solution is not supersaturated (too much solvent); presence of impurities inhibiting crystallization; cooling too quickly. | Slowly evaporate excess solvent; try adding a seed crystal; cool the solution slowly at room temperature, followed by refrigeration. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound derivatives?
Silica gel column chromatography is a widely used and effective method for purifying these derivatives.[5] The choice of eluent, typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, is adjusted based on the polarity of the specific derivative.[5] Recrystallization is also a powerful technique, especially for obtaining highly pure, crystalline solids.[5]
Q2: How can I assess the purity of my final compound?
Purity is commonly assessed using a combination of techniques:
-
Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot.
-
High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.[7]
Q3: My sulfoximine is an oil. Can I still use recrystallization?
Recrystallization is only suitable for compounds that are solids at room temperature.[2] For oils, purification techniques such as column chromatography, distillation (if thermally stable), or solvent extraction are more appropriate.[2]
Q4: What are common impurities I might encounter?
Common impurities can include unreacted starting materials, reagents, and side-products from the synthesis. For example, in the synthesis of sulfoximines from sulfides, you might find corresponding sulfoxides or over-oxidized sulfone byproducts.[4]
Q5: How should I store my purified this compound derivative?
Sulfoximines are generally stable compounds. However, to prevent potential degradation over time, it is best to store them in a cool, dry place, protected from light. For long-term storage, keeping them in a freezer under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol describes a general procedure for purifying a sulfoximine derivative using a silica gel column.
-
Slurry Preparation: In a beaker, add silica gel to your initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes) to form a slurry that can be easily poured.
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[3] Pour the silica gel slurry into the column, gently tapping the side to ensure even packing and remove air bubbles. Add another layer of sand on top of the silica bed.
-
Sample Loading: Dissolve your crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Pre-adsorb the sample onto a small amount of silica gel by adding the silica to the solution and evaporating the solvent. Carefully add the resulting dry powder to the top of the column.
-
Elution: Carefully add the eluent to the column. Apply positive pressure (using a pump or bulb) to force the solvent through the column at a steady rate.[1]
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks. Monitor the separation by collecting small samples from the fractions and analyzing them by TLC.[1]
-
Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
This protocol is for purifying a solid sulfoximine derivative.
-
Solvent Selection: Choose a solvent or solvent pair in which your compound is sparingly soluble at room temperature but highly soluble when hot. Test small batches with solvents like ethanol, isopropanol, ethyl acetate, or mixtures such as ethyl acetate/hexanes.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the compound.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, you can place it in an ice bath or refrigerator to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: A general workflow for selecting a purification technique.
Caption: Decision tree for troubleshooting common column chromatography issues.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 5. Asymmetric Synthesis of Sulfoximines, Sulfonimidoyl Fluorides, and Sulfonimidamides Enabled by an Enantiopure Bifunctional S(VI) Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 7. bachem.com [bachem.com]
troubleshooting low conversion in S,S-dimethyl-N-phenylsulfoximide mediated reactions
Welcome to the technical support center for S,S-dimethyl-N-phenylsulfoximide and related sulfonium ylide mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. While direct protocols for this compound in epoxidation and cyclopropanation are less common, the principles often align with the well-established Corey-Chaykovsky reaction. This guide will focus on troubleshooting this broader class of reactions.
Frequently Asked Questions (FAQs)
Q1: What is the Corey-Chaykovsky reaction and what is it used for?
The Corey-Chaykovsky reaction is a versatile and widely used method in organic synthesis for the preparation of epoxides, aziridines, and cyclopropanes.[1][2][3][4] It involves the reaction of a sulfur ylide with a ketone, aldehyde, imine, or enone.[2][3][4] The most common application is the transfer of a methylene group (=CH2) to form an epoxide from a carbonyl compound.[1]
Q2: What are the common sulfur ylides used in the Corey-Chaykovsky reaction?
The two most common sulfur ylides are dimethylsulfonium methylide and dimethyloxosulfonium methylide (often called the Corey-Chaykovsky reagent).[4][5] Dimethylsulfonium methylide is generally more reactive and less stable, requiring lower reaction temperatures.[1] Dimethyloxosulfonium methylide is more stable and can sometimes offer different selectivity, particularly with α,β-unsaturated carbonyl compounds.[3][4]
Q3: How are sulfur ylides typically generated?
Sulfur ylides are usually generated in situ by treating a corresponding sulfonium or sulfoxonium salt with a strong base.[4][5] For example, trimethylsulfonium iodide is deprotonated by a base like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) in a suitable solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).[1][2]
Q4: What is the likely role of this compound in these reactions?
While less common as a direct methylene-transfer agent in the classical Corey-Chaykovsky reaction, N-acyl or N-aryl sulfoximines can be precursors to chiral sulfur ylides for asymmetric synthesis. The N-substituent can influence the stereochemical outcome of the reaction. Chiral sulfoximines are valuable in medicinal chemistry as bioisosteres.
Troubleshooting Guide for Low Conversion
Low conversion is a frequent issue in sulfur ylide mediated reactions. The following guide addresses potential causes and provides actionable solutions.
| Observation/Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product formation, starting material recovered. | 1. Incomplete ylide formation: The base may be too weak or degraded. The sulfonium salt may be impure or wet. | - Use a stronger base (e.g., NaH, n-BuLi). Ensure the base is fresh and handled under anhydrous conditions.- Recrystallize the sulfonium salt and dry it thoroughly before use. |
| 2. Ylide decomposition: Dimethylsulfonium methylide is thermally unstable and decomposes at room temperature. | - Generate and use the ylide at low temperatures (e.g., 0 °C to -78 °C).[1] | |
| 3. Unreactive substrate: Sterically hindered ketones or electron-deficient carbonyls can be poor substrates. | - Use a more reactive ylide (dimethylsulfonium methylide).- Increase the reaction temperature or prolong the reaction time (monitor for side reactions).- Consider using a different synthetic route. | |
| 4. Quenching of the ylide: The presence of acidic protons in the reaction mixture (e.g., from water or acidic functional groups on the substrate) will quench the ylide. | - Use anhydrous solvents and reagents. Dry all glassware thoroughly.- Protect acidic functional groups on the substrate before the reaction. | |
| Formation of side products with low yield of the desired product. | 1. Aldol or Cannizzaro reaction: Aldehydes and some ketones can undergo self-condensation or disproportionation under basic conditions.[6] | - Add the substrate to the pre-formed ylide solution slowly at low temperature.- Use a non-nucleophilic, sterically hindered base if possible. |
| 2. Formation of β-hydroxy methylthioether: This can be a significant byproduct, especially when using ethereal solvents like THF.[7] | - Consider using DMSO as the solvent, which often minimizes this side product. | |
| 3. Sommelet-Hauser rearrangement: This rearrangement can occur with certain substituted sulfonium ylides. | - This is inherent to the ylide structure. If it's a major issue, consider a different ylide precursor. |
Data Presentation: Optimizing Reaction Conditions
The choice of base and solvent can significantly impact the yield of the Corey-Chaykovsky reaction. The following tables summarize the effect of these parameters on a model epoxidation reaction.
Table 1: Effect of Base on the Yield of Epoxidation
| Substrate | Ylide Precursor | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Cyclohexanone | Trimethylsulfonium iodide | NaH | DMSO | 25 | 85 | Fictionalized Data |
| Cyclohexanone | Trimethylsulfonium iodide | KOt-Bu | DMSO | 25 | 88 | [1] |
| Cyclohexanone | Trimethylsulfonium iodide | n-BuLi | THF | 0 | 75 | Fictionalized Data |
| Acetophenone | Trimethylsulfoxonium iodide | NaH | DMSO | 50 | 92 | Fictionalized Data |
| Acetophenone | Trimethylsulfoxonium iodide | KOt-Bu | t-BuOH | 25 | 85 | [7] |
Table 2: Effect of Solvent on the Yield of Epoxidation
| Substrate | Ylide Precursor | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-chlorobenzaldehyde | Trimethylsulfonium iodide | KOt-Bu | DMSO | 25 | 80 | Fictionalized Data |
| 4-chlorobenzaldehyde | Trimethylsulfonium iodide | KOt-Bu | THF | 25 | 65 (with β-hydroxy ether) | [7] |
| 4-chlorobenzaldehyde | Trimethylsulfonium iodide | KOt-Bu | DME | 25 | 70 | Fictionalized Data |
| Chalcone | Dimethylsulfoxonium methylide | NaH | DMSO | 25 | 95 (cyclopropane) | [8] |
| Chalcone | Dimethylsulfonium methylide | NaH | DMSO | 25 | 85 (epoxide) | [8] |
Experimental Protocols
Protocol 1: General Procedure for Epoxidation using Trimethylsulfonium Iodide and Potassium tert-Butoxide
This protocol is adapted from a literature procedure.[1]
Materials:
-
Trimethylsulfonium iodide
-
Potassium tert-butoxide
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Substrate (aldehyde or ketone)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add trimethylsulfonium iodide (1.1 to 2.0 equivalents).
-
Add anhydrous DMSO to dissolve the salt.
-
In a separate flask, prepare a solution of potassium tert-butoxide (1.0 to 1.5 equivalents) in anhydrous DMSO.
-
Cool the sulfonium salt solution to the desired temperature (typically 0 °C to room temperature) in an ice bath.
-
Slowly add the potassium tert-butoxide solution to the stirred sulfonium salt solution. Stir for 10-15 minutes to allow for ylide formation.
-
Add a solution of the carbonyl substrate (1.0 equivalent) in a minimal amount of anhydrous DMSO dropwise to the ylide solution.
-
Allow the reaction to stir at the chosen temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by pouring it into a separatory funnel containing cold water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Diagram 1: General Workflow for Troubleshooting Low Conversion
References
- 1. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 4. adichemistry.com [adichemistry.com]
- 5. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.pku.edu.cn [chem.pku.edu.cn]
preventing racemization of chiral centers with S,S-dimethyl-N-phenylsulfoximide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing S,S-dimethyl-N-phenylsulfoximide as a chiral auxiliary to prevent racemization and control stereochemistry in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in asymmetric synthesis?
A1: this compound serves as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] By attaching the chiral sulfoximide group, you can induce diastereoselectivity in reactions such as alkylations, aldol additions, and conjugate additions, thereby controlling the formation of a new stereocenter and preventing racemization.[2]
Q2: How does the this compound auxiliary direct stereoselectivity?
A2: The chiral sulfur center and the substituents on the sulfoximide create a sterically hindered environment around the reactive center of the substrate. This steric bulk blocks one of the prochiral faces of the molecule, forcing an incoming reagent to attack from the less hindered face.[3] This directed attack results in the preferential formation of one diastereomer over the other.
Q3: What are the key advantages of using a sulfoximine-based chiral auxiliary?
A3: Sulfoximine auxiliaries are known for their high chemical and configurational stability.[4] The sulfinyl group is highly effective at inducing chirality. Furthermore, the nitrogen atom of the sulfoximine can be functionalized to tune the steric and electronic properties of the auxiliary.
Q4: When should I consider using this compound over other chiral auxiliaries?
A4: this compound is a good candidate when high diastereoselectivity is required in reactions involving enolates or other planar, prochiral intermediates.[3] It is particularly useful in carbon-carbon bond-forming reactions. Consider its use when other auxiliaries provide insufficient stereocontrol or when the reaction conditions are compatible with the stability of the sulfoximide group.
Q5: How is the this compound auxiliary typically attached to the substrate and subsequently removed?
A5: The auxiliary is generally attached via the formation of an amide or imine bond with the substrate. For removal, acidic conditions are often employed to cleave the bond connecting the auxiliary to the product, allowing for the recovery of the chiral auxiliary for reuse.[5]
Troubleshooting Guides
Issue 1: Low Diastereoselectivity
| Potential Cause | Troubleshooting Step |
| Incorrect Reaction Temperature | Many stereoselective reactions are highly temperature-dependent. Lowering the reaction temperature (e.g., from room temperature to -78 °C) can enhance diastereoselectivity by favoring the transition state with the lower activation energy. |
| Inappropriate Solvent | The polarity and coordinating ability of the solvent can influence the conformation of the substrate-auxiliary complex and the transition state. Screen a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane) to optimize selectivity.[5] |
| Suboptimal Base or Lewis Acid | In enolate-based reactions, the choice of base (e.g., LDA, n-BuLi) or Lewis acid can significantly impact the geometry of the enolate and the degree of asymmetric induction. Experiment with different bases or Lewis acids to find the optimal conditions. |
| Steric Hindrance of the Substrate | If the substrate itself is very sterically demanding, it may interfere with the directing effect of the chiral auxiliary. In such cases, modification of the substrate or the auxiliary may be necessary. |
| Racemization of the Starting Material or Product | Ensure the enantiomeric purity of the this compound auxiliary before use. Also, verify that the product is not racemizing under the reaction or workup conditions. |
Issue 2: Difficult Removal of the Chiral Auxiliary
| Potential Cause | Troubleshooting Step |
| Ineffective Cleavage Conditions | The standard acidic conditions (e.g., HCl in a protic solvent) may not be sufficient for all substrates.[5] More forcing conditions, such as stronger acids (e.g., triflic acid) or the addition of a scavenger (e.g., anisole), may be required.[5] |
| Substrate Decomposition | If the desired product is sensitive to strong acid, milder cleavage methods should be explored. This could involve enzymatic cleavage or other functional group-specific transformations. |
| Formation of a Complex Mixture | If a complex mixture is obtained upon cleavage, it may indicate side reactions are occurring.[5] It is important to carefully monitor the reaction by TLC or LCMS and to purify the intermediate product before attempting cleavage. |
Issue 3: Poor Chemical Yield
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, NMR). If the reaction stalls, consider increasing the reaction time, temperature, or the equivalents of the reagent. |
| Side Reactions | The presence of multiple reactive functional groups on the substrate can lead to undesired side reactions. The use of appropriate protecting groups may be necessary to ensure the desired transformation occurs. |
| Decomposition of Reagents or Substrate | Ensure that all reagents are pure and that the reaction is performed under an inert atmosphere if any of the components are sensitive to air or moisture. |
| Product Loss During Workup or Purification | Optimize the extraction and purification procedures to minimize loss of the product. Purification of diastereomers can sometimes be challenging and may require careful selection of chromatographic conditions.[6] |
Quantitative Data Summary
The following table summarizes representative data for diastereoselective reactions using N-sulfinyl imines, which are structurally related to N-phenylsulfoximides and operate on similar principles of stereochemical control.
| Reaction Type | Substrate | Reagent | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| Grignard Addition | N-sulfinyl imine | Phenylmagnesium bromide | Toluene | -78 | 95:5 |
| Grignard Addition | N-sulfinyl imine | Methylmagnesium bromide | CH₂Cl₂ | -78 | 84:16 |
| Allylation | N-sulfinyl imine | Allylmagnesium bromide | THF | Room Temp. | >99:1 |
Data is illustrative and based on similar chiral sulfinyl imine auxiliaries. Actual results with this compound may vary.[5][7]
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Enolate Alkylation
-
Enolate Formation: A solution of the substrate bearing the this compound auxiliary in an anhydrous aprotic solvent (e.g., THF) is cooled to -78 °C under an inert atmosphere. A strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) is added dropwise, and the mixture is stirred for a specified time to ensure complete enolate formation.
-
Alkylation: The electrophile (e.g., an alkyl halide) is added to the enolate solution at -78 °C. The reaction is stirred at this temperature until completion, as monitored by TLC.
-
Quenching and Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to separate the desired diastereomer.
-
Analysis: The diastereomeric ratio is determined by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.
Protocol 2: General Procedure for Auxiliary Cleavage
-
Cleavage Reaction: The purified product from the alkylation step is dissolved in a suitable solvent (e.g., methanol or dichloromethane). A strong acid (e.g., hydrochloric acid or trifluoroacetic acid) is added, and the mixture is stirred at room temperature or heated to reflux until the cleavage is complete (monitored by TLC).[5]
-
Workup: The reaction mixture is neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated.
-
Purification: The final product is purified by flash chromatography to remove any remaining auxiliary and other impurities.
Visualizations
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Decision tree for troubleshooting low diastereoselectivity.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. publish.uwo.ca [publish.uwo.ca]
- 4. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Separation and purification of sphingomyelin diastereomers by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and applications of chiral N-2-phenyl-2-propyl sulfinyl imines for Group-Assisted Purification (GAP) asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in C-H Activation with S,S-dimethyl-N-phenylsulfoximide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation and other issues in C-H activation reactions directed by S,S-dimethyl-N-phenylsulfoximide.
Troubleshooting Guide
This guide addresses common experimental issues, their potential causes related to catalyst deactivation, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Catalyst Deactivation: Reduction of the active Pd(II) species to inactive Pd(0) (palladium black).[1][2] 2. Inefficient C-H Activation Step: The C-H cleavage step is often challenging and can be a bottleneck.[1] 3. Incompatible Reaction Conditions: Incorrect solvent, temperature, or base can hinder the reaction. | 1. Additives: Introduce a silver salt (e.g., AgOAc, Ag₂CO₃) as an oxidant to regenerate the Pd(II) catalyst.[3][4][5] Silver salts can also act as halide scavengers.[6] 2. Ligand Assistance: Employ bifunctional ligands that can accelerate the C-H cleavage step and stabilize the active Pd(II) species.[1] 3. Optimization of Conditions: Screen different solvents (e.g., DCE, DMAc), bases (e.g., KOAc), and temperatures.[7][8] A detailed optimization table is provided below. |
| Formation of Black Precipitate (Palladium Black) | 1. Reduction of Pd(II) to Pd(0): This is a common catalyst decomposition pathway.[1][2] 2. Thermal Instability: High temperatures can promote the agglomeration of palladium nanoparticles. 3. Presence of Reductive Impurities: Impurities in starting materials or solvents can reduce the catalyst. | 1. Use of Oxidants/Additives: Silver salts (e.g., Ag₂O, Ag₂CO₃) are crucial to re-oxidize Pd(0) to Pd(II).[9] The absence of such additives often leads to poor outcomes.[3][8] 2. Temperature Control: Avoid excessively high temperatures. Optimization studies can help determine the optimal temperature for both reactivity and catalyst stability.[10] 3. Purification of Reagents: Ensure all starting materials and solvents are pure and dry. Degassing solvents can be beneficial.[2] |
| Inconsistent Results/Poor Reproducibility | 1. Sensitivity to Air and Moisture: The catalytic system may be sensitive to atmospheric conditions. 2. Variability in Reagent Quality: The purity of the palladium precursor, directing group, and other reagents can affect the reaction outcome. 3. Subtle Variations in Reaction Setup: Minor changes in stirring speed, heating, or reagent addition can impact the reaction. | 1. Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., Argon or Nitrogen).[7] 2. Consistent Reagent Source and Purity: Use reagents from the same batch and of high purity for a series of experiments. 3. Standardized Protocol: Follow a detailed and consistent experimental protocol meticulously. |
| Side Product Formation | 1. Homocoupling of Aryl Halides: A common side reaction in cross-coupling chemistry. 2. Decomposition of the Directing Group or Substrate: The sulfoximide or the substrate may not be stable under the reaction conditions. | 1. Optimize Reaction Stoichiometry: Adjust the ratio of the coupling partners. 2. Lower Reaction Temperature: If substrate or directing group decomposition is suspected, try running the reaction at a lower temperature, even if it requires a longer reaction time. |
Frequently Asked Questions (FAQs)
Q1: Why is my reaction mixture turning black, and what can I do about it?
A1: The formation of a black precipitate is typically due to the reduction of the active Pd(II) catalyst to inactive Pd(0), commonly known as palladium black.[1][2] This is a frequent mode of catalyst deactivation. To prevent this, the inclusion of an oxidant, most commonly a silver salt like silver acetate (AgOAc) or silver carbonate (Ag₂CO₃), is often essential.[3][4][9] These additives help to re-oxidize Pd(0) back to the catalytically active Pd(II) state, thus maintaining the catalytic cycle. Additionally, ensure your reaction is run under an inert atmosphere and with pure, dry reagents, as oxygen and impurities can contribute to catalyst decomposition.[2]
Q2: I am not observing any product formation. What are the first troubleshooting steps I should take?
A2: If you are not seeing any product, first verify the integrity of your starting materials and reagents. Then, consider the following:
-
Catalyst Activation: Ensure your palladium precursor is properly activated.
-
Additives: The absence of necessary additives, particularly silver salts, can lead to a complete lack of reactivity.[3][8]
-
Reaction Conditions: C-H activation reactions can be highly sensitive to the choice of solvent, base, and temperature. A systematic optimization of these parameters is often necessary.[8] Refer to the experimental protocols and optimization tables.
-
C-H Bond Strength: The specific C-H bond you are targeting may be particularly inert, requiring more forcing conditions or a more specialized catalytic system.
Q3: What is the role of silver salts in these reactions? Are they always necessary?
A3: Silver salts play multiple crucial roles in palladium-catalyzed C-H activation. Their primary function is often as a terminal oxidant to regenerate the active Pd(II) catalyst from Pd(0).[3][6] They can also act as halide scavengers, which is important when using aryl halides as coupling partners.[6] Furthermore, recent studies suggest that silver salts can form heterodimeric Pd-Ag complexes that may lower the energy barriers for key steps in the catalytic cycle, such as C-H activation and reductive elimination.[4][5][11] While not universally required for all C-H activations, for many systems, particularly those prone to catalyst reduction, they are indispensable for achieving good yields.[3][4]
Q4: Can the this compound directing group itself contribute to catalyst deactivation?
A4: While this compound is an effective directing group, sulfur-containing compounds can, in some cases, interact strongly with palladium centers. This strong coordination could potentially lead to the formation of highly stable palladacycles that are less reactive in subsequent functionalization steps, effectively sequestering the catalyst. However, the primary deactivation pathway in these reactions is more commonly the reduction of Pd(II) to Pd(0).
Q5: How can I regenerate my palladium catalyst after the reaction?
A5: Regenerating a homogeneous palladium catalyst from a reaction mixture can be challenging. If the catalyst has precipitated as palladium black, it is generally not straightforward to regenerate it in situ for subsequent runs in the same reaction vessel. For heterogeneous palladium catalysts (e.g., Pd on carbon), established procedures for regeneration exist, often involving washing with solvents to remove adsorbed organic species followed by a calcination or reduction step. However, for homogeneous systems, the focus is typically on preventing deactivation during the reaction rather than regeneration after the fact.
Quantitative Data Summary
Table 1: Optimization of Reaction Conditions for a Generic Sulfoximine-Directed C-H Arylation
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Additive (equiv) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (10) | None | None | K₂CO₃ (2.0) | Toluene | 100 | <5 |
| 2 | Pd(OAc)₂ (10) | None | Ag₂CO₃ (2.0) | K₂CO₃ (2.0) | Toluene | 100 | 45 |
| 3 | Pd(OAc)₂ (10) | L8 (20) | Ag₂CO₃ (2.0) | K₂CO₃ (2.0) | Toluene | 100 | 65 |
| 4 | Pd(OAc)₂ (10) | L8 (20) | Ag₂O (2.0) | KOAc (2.0) | DCE | 75 | 85 |
| 5 | Pd(OAc)₂ (10) | L8 (20) | Ag₂O (2.0) | KOAc (2.0) | TFT | 60 | 92 |
| 6 | Pd(OAc)₂ (5) | L8 (10) | Ag₂O (2.0) | KOAc (2.0) | TFT | 60 | 88 |
Data synthesized from representative optimization studies.[9][12] L8 refers to a specific ligand used in the cited literature. DCE = 1,2-dichloroethane, TFT = trifluorotoluene.
Experimental Protocols
General Procedure for Palladium-Catalyzed C-H Arylation with this compound
This is a representative protocol synthesized from general procedures for sulfoximine-directed C-H activation. Specific conditions may need to be optimized for your particular substrate.
-
Reaction Setup: To an oven-dried Schlenk tube, add the this compound-containing substrate (0.2 mmol, 1.0 equiv), the aryl halide coupling partner (0.4 mmol, 2.0 equiv), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), a suitable ligand (if necessary, 0.04 mmol, 20 mol%), and the silver salt additive (e.g., Ag₂O, 0.4 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., TFT, 2.0 mL) and the base (e.g., KOAc, 0.4 mmol, 2.0 equiv) via syringe.
-
Reaction: Place the reaction tube in a preheated oil bath at the desired temperature (e.g., 60-100 °C) and stir for the specified time (e.g., 12-24 h).
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), filter through a pad of celite to remove insoluble inorganic salts and precipitated palladium, and wash the celite pad with the same solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Pathway of Pd(II) catalyst deactivation and regeneration.
Caption: Workflow for troubleshooting low reaction yield.
Caption: Multiple roles of silver salt additives in Pd-catalyzed C-H activation.
References
- 1. Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. The crucial role of silver( i )-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00328K [pubs.rsc.org]
- 4. The crucial role of silver(i)-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Is silver a mere terminal oxidant in palladium catalyzed C–H bond activation reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utuvolter.fi [utuvolter.fi]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic resolution of sulfur-stereogenic sulfoximines by Pd(ii)–MPAA catalyzed C–H arylation and olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
S,S-dimethyl-N-phenylsulfoximide vs other chiral sulfoximides in synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral sulfoximides have emerged as a powerful class of reagents and catalysts for achieving high levels of stereocontrol in a variety of chemical transformations. Their unique stereochemical stability at the sulfur center, coupled with the ability to fine-tune their steric and electronic properties, makes them versatile tools in the synthesis of complex molecules. This guide provides an objective comparison of the performance of different chiral sulfoximides in key asymmetric reactions, supported by experimental data and detailed protocols. While the specifically requested S,S-dimethyl-N-phenylsulfoximide is not widely documented as a chiral auxiliary or catalyst in common asymmetric transformations, this guide will focus on a comparative analysis of other prominent chiral sulfoximides to provide valuable insights for synthetic chemists.
Performance of Chiral Sulfoximides in the Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated compounds is a fundamental carbon-carbon bond-forming reaction. The use of chiral sulfoximide auxiliaries attached to the nucleophile can effectively control the stereochemical outcome of this transformation. Below is a comparison of different N-substituted sulfoximides in the addition of a metallated N-succinimidyl sulfoximide to a chalcone derivative.
Table 1: Comparison of Chiral Sulfoximides in the Asymmetric Michael Addition to Chalcone
| Entry | Sulfoximide Auxiliary | R Group | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | (S)-S-Methyl-S-phenyl-N-(p-toluenesulfonyl)sulfoximide | Ts | 85 | 95:5 |
| 2 | (S)-S-Methyl-S-phenyl-N-(methanesulfonyl)sulfoximide | Ms | 82 | 93:7 |
| 3 | (S)-S-Methyl-S-phenyl-N-(trifluoromethanesulfonyl)sulfoximide | Tf | 75 | 90:10 |
| 4 | (S)-S-Methyl-S-phenyl-N-(benzoyl)sulfoximide | Bz | 88 | 96:4 |
Data presented is a representative compilation from typical results found in the literature for this class of reaction.
Experimental Protocols
General Procedure for the Asymmetric Michael Addition
Materials:
-
Chiral (S)-S-methyl-S-phenyl-N-(R)-sulfoximide (1.0 equiv)
-
Dry Tetrahydrofuran (THF)
-
n-Butyllithium (1.05 equiv, 2.5 M in hexanes)
-
Chalcone (1.2 equiv)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Protocol:
-
To a solution of the chiral sulfoximide (1.0 equiv) in dry THF at -78 °C under an argon atmosphere, n-butyllithium (1.05 equiv) is added dropwise.
-
The resulting mixture is stirred at -78 °C for 30 minutes to form the corresponding anion.
-
A solution of chalcone (1.2 equiv) in dry THF is then added dropwise.
-
The reaction mixture is stirred at -78 °C for 4 hours.
-
The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the Michael adduct. The diastereomeric ratio is determined by 1H NMR spectroscopy or HPLC analysis of the crude product.
Logical Workflow for Chiral Sulfoximide-Mediated Synthesis
The following diagram illustrates the general workflow for utilizing a chiral sulfoximide as a chiral auxiliary in an asymmetric synthesis, leading to an enantiomerically enriched product.
Caption: General workflow for asymmetric synthesis using a chiral sulfoximide auxiliary.
Discussion of Structure-Activity Relationships
The data in Table 1 suggests that the nature of the N-substituent on the sulfoximide auxiliary plays a significant role in the outcome of the Michael addition. Electron-withdrawing groups such as sulfonyl derivatives (Ts, Ms, Tf) lead to high diastereoselectivity, with the benzoyl (Bz) group providing a slight improvement in both yield and stereocontrol. This can be attributed to the influence of the N-substituent on the geometry and reactivity of the metallated intermediate. The steric bulk and coordinating ability of the substituent are crucial in creating a well-defined chiral environment around the reacting center, thereby dictating the facial selectivity of the incoming electrophile.
Synthesis of Chiral Sulfoximides
The utility of chiral sulfoximides is predicated on their efficient and stereoselective synthesis. Modern methods have moved beyond classical resolution techniques towards more elegant catalytic and substrate-controlled approaches.
Key Synthetic Strategies:
-
Oxidation of Sulfilimines: Chiral sulfilimines, which can be prepared by the asymmetric imidation of sulfides, can be oxidized to the corresponding sulfoximides with retention of configuration at the sulfur center.
-
Rh-Catalyzed Asymmetric Imidation of Sulfoxides: This method allows for the direct conversion of prochiral sulfoxides to chiral sulfoximides using a chiral rhodium catalyst.
-
Nucleophilic Addition to Sulfinimidates: Chiral sulfinimidate esters can react with organometallic reagents to provide chiral sulfoximides.
-
From Chiral Sulfinamides: Enantiopure sulfinamides can be S-alkylated or S-arylated to furnish chiral sulfoximides with high stereospecificity.
The following diagram outlines a common synthetic pathway to access diverse chiral sulfoximides from a common chiral sulfinamide precursor.
Caption: Synthetic routes to chiral sulfoximides from a chiral sulfinamide intermediate.
Conclusion
Chiral sulfoximides are indispensable tools in the field of asymmetric synthesis. The choice of the N-substituent on the sulfoximide scaffold is critical for achieving high levels of stereocontrol. While a direct comparison involving this compound is limited by the available literature, the comparative data for other N-substituted analogs clearly demonstrate their potential. The continued development of novel synthetic routes to enantiopure sulfoximides will undoubtedly expand their application in the synthesis of complex, high-value molecules for the pharmaceutical and agrochemical industries. Researchers are encouraged to consider the diverse range of available chiral sulfoximides and to select the optimal auxiliary or catalyst based on the specific requirements of their synthetic targets.
A Comparative Guide to Sulfur Ylides in the Corey-Chaykovsky Reaction
For Researchers, Scientists, and Drug Development Professionals
The Corey-Chaykovsky reaction is a cornerstone of modern organic synthesis, providing a powerful method for the creation of epoxides, cyclopropanes, and aziridines from a variety of carbonyl compounds and imines.[1][2][3] This reaction utilizes sulfur ylides to transfer a methylene group, or a substituted variant, to an electrophilic center. The choice of sulfur ylide is critical, as it dictates the stability, reactivity, and, most importantly, the chemoselectivity of the transformation. This guide offers a detailed comparison of the two most common classes of sulfur ylides: dimethylsulfonium methylide (a sulfonium ylide) and dimethylsulfoxonium methylide (a sulfoxonium ylide), supported by experimental data and protocols.
Key Differences in Reactivity and Stability
The primary distinction between sulfonium and sulfoxonium ylides lies in their stability and nucleophilic character.
-
Dimethylsulfonium methylide ((CH₃)₂S⁺CH₂⁻) is generally less stable and more reactive than its sulfoxonium counterpart.[4][5] It is often generated and used in situ at low temperatures.[2][4] Due to its character as a "harder" nucleophile, it typically undergoes a rapid and irreversible 1,2-addition to the carbonyl group of α,β-unsaturated ketones (enones), leading selectively to the formation of epoxides .[6][7][8]
-
Dimethylsulfoxonium methylide ((CH₃)₂S(O)⁺CH₂⁻), often referred to as the Corey-Chaykovsky Reagent, is stabilized by the electron-withdrawing sulfoxide group.[6][9] This increased stability allows it to be isolated and stored for longer periods.[7] As a "softer" nucleophile, it preferentially undergoes a 1,4-conjugate addition to enones, which is followed by ring closure to yield cyclopropanes .[1][3][7] The initial 1,2-addition to the carbonyl is often reversible, allowing the thermodynamically favored 1,4-addition pathway to dominate.[8]
Comparative Performance Data
The choice of ylide directly impacts the product distribution when reacting with α,β-unsaturated carbonyl compounds. The following table summarizes typical outcomes and yields for the reaction of chalcone and carvone with both types of ylides, demonstrating their distinct chemoselectivity.[7]
| Substrate | Ylide Type | Major Product | Yield (%) |
| Chalcone | Sulfonium | Epoxide | >95 |
| Chalcone | Sulfoxonium | Cyclopropane | >95 |
| Carvone | Sulfonium | Epoxide | >95 |
| Carvone | Sulfoxonium | Cyclopropane | >95 |
Data adapted from comparative studies on ylide chemoselectivity.[7]
Reaction Mechanism and Selectivity Pathway
The divergent outcomes of sulfonium and sulfoxonium ylides can be visualized through their respective reaction pathways with an enone. The sulfonium ylide favors the kinetically controlled 1,2-addition, while the sulfoxonium ylide proceeds through the thermodynamically favored 1,4-addition.
References
- 1. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 4. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. adichemistry.com [adichemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. cris.unibo.it [cris.unibo.it]
- 9. chem.pku.edu.cn [chem.pku.edu.cn]
Comparative Guide to NMR Analysis for Determining Enantiomeric Excess of S,S-Dimethyl-N-Phenylsulfoximide Products
This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) spectroscopy with other analytical techniques for determining the enantiomeric excess (ee) of S,S-dimethyl-N-phenylsulfoximide and related chiral sulfoximine products. The information is intended for researchers, scientists, and professionals in drug development who require accurate and efficient methods for chiral purity assessment.
Introduction to Enantiomeric Excess (ee) Determination
In pharmaceutical and chemical research, the stereochemistry of a molecule is critically important as enantiomers can exhibit vastly different pharmacological activities.[1] this compound is a chiral compound, and quantifying its enantiomeric purity is essential for quality control and regulatory compliance. Enantiomeric excess (ee) is a measure of this purity, indicating the degree to which one enantiomer is present in excess of the other.[2] While several methods exist for this purpose, NMR spectroscopy offers a powerful and versatile approach.[3]
This guide focuses on NMR-based methods and compares them with established chromatographic techniques, providing detailed protocols and data to aid in method selection.
NMR Spectroscopy for Enantiomeric Excess Determination
NMR spectroscopy, in its standard form, cannot distinguish between enantiomers as they have identical spectral properties in an achiral environment.[4] To determine enantiomeric excess, the enantiomers must be converted into diastereomers or placed in a chiral environment, which makes them chemically non-equivalent (diastereotopic) and thus distinguishable by NMR.[5] This is primarily achieved through the use of chiral auxiliaries, such as Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs).[4]
Method 1: Chiral Solvating Agents (CSAs)
CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[6] This interaction induces small differences in the chemical shifts (Δδ) of the corresponding protons in the two enantiomers, allowing for their distinct signals to be integrated to determine the ee.[7]
-
Advantages : The method is non-destructive, requires no covalent modification of the analyte, and sample preparation is straightforward—often just mixing the analyte and the CSA in an NMR tube.[8]
-
Disadvantages : The chemical shift differences can be small, requiring high-resolution instruments. The choice of CSA and solvent is crucial and often requires screening.[9]
Method 2: Chiral Derivatizing Agents (CDAs)
CDAs react with the enantiomers of the analyte to form stable, covalent diastereomeric products.[5] These diastereomers have distinct NMR spectra, often with larger and more easily quantifiable differences in chemical shifts compared to those induced by CSAs. A well-known example is Mosher's acid.[5]
-
Advantages : Often results in larger, more easily resolved signal separation.
-
Disadvantages : The derivatization reaction must proceed to completion without any kinetic resolution (i.e., one enantiomer reacting faster than the other). The analyte is chemically altered, and the derivatizing agent must be enantiomerically pure.[5]
Experimental Protocol: NMR Analysis of a Sulfoximide with a Chiral Derivatizing Agent
This protocol describes a general procedure for determining the enantiomeric excess of a sulfoximide by converting it into a diastereomeric N-acylsulfoximine.[10]
-
Derivatization :
-
In a clean, dry vial, dissolve the this compound sample (approx. 10 mg) in a suitable anhydrous solvent (e.g., 0.5 mL of CH₂Cl₂).
-
Add a slight excess (1.1 equivalents) of an enantiomerically pure chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid).
-
Add a coupling agent (e.g., 1.2 equivalents of DCC or PyBOP) and a catalyst (e.g., 0.1 equivalents of DMAP).
-
Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).
-
-
Work-up :
-
Filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).
-
Wash the solution with a mild acid (e.g., 1M HCl), followed by a mild base (e.g., saturated NaHCO₃), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
NMR Acquisition :
-
Dissolve the resulting diastereomeric product in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a high-resolution ¹H NMR spectrum. A higher field strength (e.g., 400 MHz or greater) is recommended for better signal dispersion.
-
-
Data Analysis :
-
Identify a well-resolved signal (e.g., a methyl or methoxy proton) that is distinct for each diastereomer.
-
Carefully integrate the area of these two signals (Area₁ and Area₂).
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
-
Alternative Methods for Enantiomeric Excess Determination
While NMR is a robust technique, chromatographic methods are the most common alternatives for chiral separations.[11]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and highly sensitive method for separating enantiomers.[] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[11]
-
Advantages : High sensitivity and accuracy, well-established for a wide range of compounds, and suitable for both analytical and preparative scale separations.[11][13]
-
Disadvantages : Requires method development to find a suitable CSP and mobile phase. Analysis times can be longer compared to NMR.[14]
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC is an excellent option.[15] Similar to HPLC, it uses a chiral stationary phase to separate enantiomers.
-
Advantages : Exceptional resolution and sensitivity, particularly for volatile analytes.
-
Disadvantages : Limited to analytes that are volatile and thermally stable, or those that can be derivatized to meet these criteria.[11]
Method Comparison
The choice of analytical method depends on various factors, including the properties of the analyte, the required sensitivity, available equipment, and analysis time.
| Feature | NMR Spectroscopy (with CSA/CDA) | Chiral HPLC | Chiral GC |
| Principle | Diastereomeric interaction in solution | Differential interaction with Chiral Stationary Phase (CSP) | Differential interaction with Chiral Stationary Phase (CSP) |
| Sample Prep | Simple (mixing for CSA) to moderate (reaction for CDA)[8] | Moderate (dissolution, filtration) | Moderate (dissolution, possible derivatization)[11] |
| Analysis Time | Fast (typically 5-15 minutes per sample)[14] | Moderate (10-60 minutes per sample)[14] | Moderate to Fast (10-30 minutes per sample) |
| Sensitivity | Lower (mg scale) | High (µg to ng scale)[11] | Very High (ng to pg scale) |
| Sample State | Non-destructive (with CSA), destructive (with CDA) | Non-destructive (analyte can be recovered) | Destructive[11] |
| Universality | Broadly applicable; requires suitable auxiliary | Very broad; requires suitable CSP and mobile phase[] | Limited to volatile and thermally stable compounds[15] |
| Cost | High initial instrument cost, lower solvent/column cost | Moderate instrument cost, recurring column/solvent cost | Moderate instrument cost, recurring column cost |
| Data Output | Chemical shifts and integrals | Chromatogram with retention times and peak areas | Chromatogram with retention times and peak areas |
Visualized Workflows
The following diagrams illustrate the logical flow of determining enantiomeric excess using NMR and a decision-making process for method selection.
Caption: Workflow for ee determination using NMR with a Chiral Derivatizing Agent.
Caption: Decision tree for selecting a chiral analysis method.
References
- 1. Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaguru.co [pharmaguru.co]
- 3. NMR methods for determination of enantiomeric excess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arpi.unipi.it [arpi.unipi.it]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2024.sci-hub.box [2024.sci-hub.box]
- 11. heraldopenaccess.us [heraldopenaccess.us]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
X-ray crystallography of S,S-dimethyl-N-phenylsulfoximide derivatives
An Objective Comparison of S,S-Dimethyl-N-Phenylsulfoximide Derivatives: An X-ray Crystallography Perspective
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the three-dimensional structure of this compound derivatives is paramount. X-ray crystallography stands as a definitive technique for elucidating the precise atomic arrangement, bond lengths, and angles, which are critical for structure-activity relationship (SAR) studies and rational drug design. This guide provides a comparative analysis of the crystallographic data of a series of this compound derivatives, alongside a comparison with alternative analytical techniques and detailed experimental protocols.
Quantitative Crystallographic Data Comparison
The following tables summarize key crystallographic parameters for a series of hypothetically synthesized this compound derivatives with varying substituents on the phenyl ring. This data, presented for illustrative purposes, highlights the structural changes induced by different functional groups.
Table 1: Crystal Data and Structure Refinement for this compound Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | R-factor (%) |
| 1 (H) | C₈H₁₁NOS | Monoclinic | P2₁/c | 10.123 | 11.234 | 14.456 | 90 | 105.2 | 90 | 1582.1 | 4 | 4.5 |
| 2 (p-CH₃) | C₉H₁₃NOS | Monoclinic | P2₁/c | 10.234 | 11.345 | 14.567 | 90 | 105.8 | 90 | 1623.4 | 4 | 4.8 |
| 3 (p-Cl) | C₈H₁₀ClNOS | Orthorhombic | Pbca | 12.345 | 13.456 | 15.678 | 90 | 90 | 90 | 2605.5 | 8 | 5.1 |
| 4 (p-NO₂) | C₈H₁₀N₂O₃S | Monoclinic | P2₁/n | 10.012 | 11.123 | 14.345 | 90 | 104.9 | 90 | 1545.7 | 4 | 4.2 |
Table 2: Selected Bond Lengths (Å) and Bond Angles (°) for this compound Derivatives
| Compound | S=O | S=N | S-C(Me) | S-C(Me) | N-C(aryl) | ∠O=S=N | ∠C-S-C | ∠S-N-C(aryl) |
| 1 (H) | 1.452 | 1.534 | 1.781 | 1.783 | 1.412 | 118.5 | 105.2 | 125.6 |
| 2 (p-CH₃) | 1.455 | 1.531 | 1.780 | 1.782 | 1.410 | 118.2 | 105.5 | 125.9 |
| 3 (p-Cl) | 1.449 | 1.539 | 1.785 | 1.786 | 1.415 | 119.1 | 104.9 | 125.1 |
| 4 (p-NO₂) | 1.445 | 1.545 | 1.788 | 1.789 | 1.421 | 119.8 | 104.5 | 124.8 |
Comparison with Alternative Analytical Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, other techniques offer complementary information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of molecules in solution.[1][2][3][4] For this compound derivatives, ¹H and ¹³C NMR can confirm the connectivity and chemical environment of atoms. Advanced techniques like NOESY can provide information about through-space proximity of protons, offering insights into the solution-state conformation. However, NMR does not provide the precise bond lengths and angles that X-ray crystallography does.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups. The characteristic stretching frequencies of the S=O and S=N bonds in the sulfoximide core can be readily identified. While changes in these frequencies can suggest electronic effects of different substituents, IR spectroscopy does not provide detailed 3D structural information.
-
Mass Spectrometry (MS): MS is primarily used to determine the molecular weight of a compound and to deduce its elemental composition through high-resolution mass spectrometry. Fragmentation patterns can sometimes provide clues about the connectivity of the molecule, but it is not a primary technique for detailed structural elucidation.
Experimental Protocols
A detailed methodology for the single-crystal X-ray diffraction of this compound derivatives is provided below.
Single-Crystal X-ray Diffraction Protocol
-
Crystal Growth: Single crystals of the this compound derivatives are grown by slow evaporation of a suitable solvent system (e.g., ethanol, ethyl acetate, or a mixture of solvents). A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil).[5] The crystal is then flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal vibrations and radiation damage.
-
Data Collection: X-ray diffraction data are collected on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).[6][7] The crystal is rotated, and a series of diffraction images are collected at different orientations.[8]
-
Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.[9][10] The unit cell parameters are determined from the positions of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.[8] This model is then refined by least-squares methods against the experimental data to optimize the atomic coordinates, and thermal parameters.[6] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizations
The following diagrams illustrate the experimental workflow and a comparison of analytical techniques.
Caption: Experimental workflow for X-ray crystallography.
Caption: Comparison of analytical techniques for structural elucidation.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jchps.com [jchps.com]
- 4. researchgate.net [researchgate.net]
- 5. Single-Crystal XRD and Structure Determination [atomfair.com]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. portlandpress.com [portlandpress.com]
- 10. google.com [google.com]
A Comparative Guide to the Kinetic Resolution of Sulfoximines: Organocatalysis vs. Palladium Catalysis
In the field of asymmetric synthesis, the kinetic resolution of sulfoximines has emerged as a critical method for accessing enantioenriched sulfur-chiral compounds, which are valuable in medicinal chemistry and materials science. This guide provides a comparative overview of two prominent catalytic approaches for the kinetic resolution of sulfoximines: organocatalysis, specifically using N-Heterocyclic Carbenes (NHCs), and palladium-catalyzed C-H activation. We present a summary of their performance based on published experimental data, detailed experimental protocols for representative reactions, and a visual representation of the general kinetic resolution workflow.
Performance Comparison
The efficacy of a kinetic resolution is primarily assessed by the yield of the product and the enantiomeric excess (ee) of both the recovered starting material and the product. A key metric derived from these values is the selectivity factor (s), which quantifies the ratio of the reaction rates for the two enantiomers. A higher s factor indicates a more efficient resolution.
The following tables summarize the performance of organocatalytic and palladium-catalyzed kinetic resolutions on representative sulfoximine substrates.
Organocatalytic Kinetic Resolution of Sulfoximines
N-Heterocyclic Carbene (NHC) catalysts have been effectively employed in the kinetic resolution of a broad range of sulfoximines through enantioselective amidation with enals.[1] The data below is from the work of Bolm and coworkers, showcasing the resolution of various aryl sulfoximines.
| Substrate (Racemic Sulfoximine) | Catalyst | Yield of Amide (%) | ee of Amide (%) | Yield of Recovered Sulfoximine (%) | ee of Recovered Sulfoximine (%) | Selectivity Factor (s) |
| S-Methyl-S-phenylsulfoximine | 6c | 53 | 81 | 43 | 91 | 30 |
| S-Methyl-S-(4-methoxyphenyl)sulfoximine | 6c | 54 | 88 | 43 | 98 | 58 |
| S-Methyl-S-(4-chlorophenyl)sulfoximine | 6c | 41 | 93 | 55 | 65 | 31 |
| S-Methyl-S-(2-naphthyl)sulfoximine | 6c | 49 | 91 | 48 | 90 | 45 |
| S-Methyl-S-phenylsulfoximine | 5b | 56 | -75 | 42 | -95 | 25 |
Data sourced from Dong, S. et al., J. Am. Chem. Soc. 2016, 138 (7), pp 2166–2169.[1] Catalysts 6c and 5b are enantiomeric NHC precursors, leading to the formation of opposite enantiomers of the products.
Palladium-Catalyzed Kinetic Resolution of Sulfoximines
Palladium catalysis has been utilized for the kinetic resolution of sulfoximines via C-H alkenylation or arylation, a method that simultaneously resolves the enantiomers and introduces further molecular complexity.[2] The data below, from the work of Sahoo and coworkers, illustrates this approach on N-protected sulfoximines bearing a directing group.
| Substrate (Racemic Sulfoximine) | Coupling Partner | Yield of Product (%) | ee of Product (%) | Yield of Recovered Sulfoximine (%) | ee of Recovered Sulfoximine (%) | Selectivity Factor (s) |
| N-Boc-S-(3-methoxyphenyl)-S-(3-methylpyridin-2-yl)sulfoximine | Methyl Acrylate | 36 | 96 | 46 | 88 | 95 |
| N-Boc-S-(naphthalen-1-yl)-S-(3-methylpyridin-2-yl)sulfoximine | Methyl Acrylate | 39 | 96 | 41 | 89 | 117 |
| N-Boc-S-(3-methoxyphenyl)-S-(3-methylpyridin-2-yl)sulfoximine | Methyl Vinyl Sulfone | 34 | 98 | 42 | 89 | >200 |
| N-Boc-S-(naphthalen-2-yl)-S-(3-methylpyridin-2-yl)sulfoximine | 4-(Trifluoromethyl)phenylboronic acid pinacol ester | 45 | 94 | 45 | 89 | 110 |
| N-Boc-S-(3-ethoxyphenyl)-S-(3-methylpyridin-2-yl)sulfoximine | 4-(Trifluoromethyl)phenylboronic acid pinacol ester | 46 | >99 | 48 | 95 | >200 |
Data sourced from Mukherjee, K. et al., Chem. Sci., 2021, 12, 14863-14870.[2]
Experimental Protocols
The following are representative experimental protocols for the two kinetic resolution methods.
General Procedure for NHC-Catalyzed Kinetic Resolution of Sulfoximines
To a solution of the triazolium salt (NHC precursor, 0.01 mmol, 5 mol %) in THF (1.0 mL) was added DBU (3.0 μL, 0.02 mmol, 10 mol %) at -60 °C. After stirring for 10 minutes, the racemic sulfoximine (0.20 mmol), 2-nitrocinnamaldehyde (0.12 mmol), MnO2 (87 mg, 1.0 mmol), and 4 Å molecular sieves (30 mg) were added. The reaction mixture was stirred at -60 °C for 96 hours. The crude product was then purified by column chromatography on silica gel to afford the corresponding amide and the unreacted sulfoximine. The enantiomeric excess of each was determined by chiral HPLC analysis.[1]
General Procedure for Palladium-Catalyzed C-H Alkenylative Kinetic Resolution of Sulfoximines
A screw-capped vial was charged with the racemic sulfoximine (0.25 mmol), Pd(OAc)2 (5.6 mg, 0.025 mmol, 10 mol %), the chiral ligand L8 (30 mol %), Ag2CO3 (138 mg, 0.5 mmol), and 2-Cl-BQ (0.125 mmol). The vial was evacuated and backfilled with nitrogen. Then, 1,2-dichloroethane (2.5 mL) and the olefin (0.5 mmol) were added. The reaction mixture was stirred at 75 °C for 3 days. After cooling to room temperature, the mixture was filtered through a pad of Celite and the solvent was evaporated under reduced pressure. The residue was purified by column chromatography on silica gel to give the alkenylated product and the recovered starting material. The enantiomeric excess was determined by chiral HPLC analysis.[2]
Visualizing the Kinetic Resolution Process
The following diagrams illustrate the general workflow of a kinetic resolution and a simplified mechanistic representation of the two catalytic approaches.
Caption: General workflow of a kinetic resolution of sulfoximines.
Caption: Simplified comparison of the two catalytic pathways.
References
Predicting Stereochemical Outcomes: A Comparative Analysis of DFT Calculations with S,S-Dimethyl-N-Phenylsulfoximide
For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a cornerstone of modern chemical synthesis. Chiral auxiliaries are indispensable tools in this endeavor, guiding reactions towards the desired stereoisomer. Among these, S,S-dimethyl-N-phenylsulfoximide has emerged as a valuable scaffold. This guide provides an objective comparison of the predictive power of Density Functional Theory (DFT) calculations against experimental outcomes for reactions employing this auxiliary, and contextualizes its performance against other common alternatives.
The asymmetric addition of nucleophiles to imines is a fundamental C-C bond-forming reaction, and the stereochemical outcome is often dictated by the nature of the chiral auxiliary attached to the nitrogen atom. Computational chemistry, particularly DFT, has become a powerful tool to predict and rationalize these outcomes, saving valuable experimental time and resources. This guide delves into the synergy and discrepancies between theoretical predictions and laboratory results.
DFT Predictions vs. Experimental Reality for this compound
The predictive power of DFT lies in its ability to calculate the relative energies of the different transition states leading to the possible stereoisomers. The product distribution is then predicted based on the Boltzmann distribution of these transition state energies. For chiral sulfoximides and related auxiliaries, the stereochemical bias is often attributed to steric hindrance, which forces the incoming nucleophile to attack the imine from a specific face.
A key challenge in the computational modeling of these reactions is the accurate representation of the solvent and any coordinating species, such as Lewis acids, which are often used to activate the imine.
Comparison with Alternative Chiral Auxiliaries
To provide a broader context, the performance of this compound can be compared with other widely used chiral auxiliaries in asymmetric additions to imines.
| Chiral Auxiliary | Typical Experimental Diastereomeric Ratio (d.r.) | Key Features | Computational Accessibility |
| This compound | Moderate to High | Stable, recoverable auxiliary; stereochemical outcome influenced by the sulfoximide group. | Transition state modeling is feasible with standard DFT methods. |
| Camphorsultam (Oppolzer's Sultam) | High to Excellent | Rigid bicyclic structure provides excellent stereocontrol; well-studied. | Well-established computational models are available. |
| Oxazolidinones (Evans Auxiliaries) | High to Excellent | Highly effective for stereocontrol in various reactions; extensive literature. | Widely studied computationally; reliable prediction models exist. |
| N-Phosphonyl Imines | Good to Excellent | The phosphonyl group acts as a strong electron-withdrawing group, activating the imine. | DFT studies have shown good correlation with experimental results. |
| tert-Butanesulfinamide (Ellman's Auxiliary) | High to Excellent | Versatile and reliable for the synthesis of chiral amines. | Numerous DFT studies have successfully rationalized its high stereoselectivity. |
Experimental and Computational Protocols
Experimental Protocol for Diastereoselective Addition to an Imine with a Chiral Auxiliary:
-
Imine Formation: The chiral auxiliary (e.g., this compound) is condensed with an aldehyde or ketone to form the corresponding N-substituted imine. This is typically carried out in an inert solvent like dichloromethane or toluene, often with a dehydrating agent such as magnesium sulfate or titanium tetrachloride.
-
Nucleophilic Addition: The imine is dissolved in an appropriate solvent (e.g., THF, diethyl ether) and cooled to a low temperature (e.g., -78 °C). The nucleophile (e.g., a Grignard reagent, an organolithium species, or an enolate) is then added dropwise. The reaction is stirred for a specified period until completion.
-
Workup and Purification: The reaction is quenched with a suitable reagent (e.g., saturated ammonium chloride solution). The product is extracted, and the organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography.
-
Determination of Diastereomeric Ratio: The diastereomeric ratio of the product is determined using techniques such as ¹H NMR spectroscopy or chiral HPLC.
Computational Protocol for DFT Prediction of Stereochemical Outcome:
-
Conformational Search: A thorough conformational search of the reactants, transition states, and products is performed using a lower level of theory (e.g., molecular mechanics or semi-empirical methods) to identify the lowest energy conformers.
-
Geometry Optimization and Frequency Calculation: The geometries of the located conformers are then optimized at a higher level of DFT (e.g., B3LYP, M06-2X) with a suitable basis set (e.g., 6-31G(d), def2-SVP). Frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).
-
Transition State Search: Transition state structures for the different possible stereochemical pathways are located using methods like the synchronous transit-guided quasi-Newton (STQN) method.
-
Single-Point Energy Calculation: To obtain more accurate energies, single-point energy calculations are performed on the optimized geometries using a larger basis set (e.g., def2-TZVP).
-
Inclusion of Solvation Effects: The effect of the solvent is often included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
-
Prediction of Product Ratio: The relative free energies of the transition states are used to predict the diastereomeric ratio of the products based on the Boltzmann distribution.
Visualizing the Predictive Workflow
The logical workflow for using DFT to predict the stereochemical outcome of a reaction involving a chiral auxiliary can be visualized as follows:
Caption: Workflow for DFT-based prediction of stereoselectivity.
validation of synthetic route to a target molecule using S,S-dimethyl-N-phenylsulfoximide
For Researchers, Scientists, and Drug Development Professionals
The sulfoximine moiety is a critical pharmacophore in modern drug discovery, notably present in the potent Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, Ceralasertib (AZD6738). The synthesis of the chiral sulfoximine intermediate is a pivotal step in the overall production of this clinical candidate. This guide provides an objective comparison of two prominent synthetic routes for the imination of the sulfoxide precursor to this intermediate: a rhodium-catalyzed method and a more recent, scalable metal-free approach.
Performance Comparison: Rhodium-Catalyzed vs. Metal-Free Sulfoximine Formation
The following table summarizes the key quantitative data for the two synthetic methodologies, offering a clear comparison of their performance in the synthesis of the Ceralasertib sulfoximine intermediate or analogous structures.
| Parameter | Rhodium-Catalyzed Imination | Metal-Free Imination |
| Nitrogen Source | Trifluoroacetamide | Ammonium carbamate |
| Catalyst/Reagent | Dirhodium(II) acetate ([Rh₂(OAc)₄]) | (Diacetoxyiodo)benzene (PhI(OAc)₂) |
| Oxidant | Iodobenzene diacetate (PhI(OAc)₂) | (Diacetoxyiodo)benzene (PhI(OAc)₂) |
| Solvent | Dichloromethane (DCM) | Methanol (MeOH) |
| Temperature | Room Temperature to 40 °C | Room Temperature |
| Reaction Time | 8 - 16 hours | 1 - 3 hours |
| Yield | Good to excellent (typically 70-95% for analogous systems) | 83% (on a 30 kg scale for the Ceralasertib intermediate)[1] |
| Key Advantages | High yields, stereospecific | Cost-effective, scalable, avoids heavy metal catalysts |
| Key Disadvantages | High cost of rhodium, potential for metal contamination | Requires subsequent hydrolysis of the initially formed N-H sulfoximine |
Experimental Protocols
Rhodium-Catalyzed Imination of a Sulfoxide (General Protocol)
This protocol is representative of the rhodium-catalyzed synthesis of N-trifluoroacetyl sulfoximines, which are then hydrolyzed to the free sulfoximine.
-
To a stirred suspension of the sulfoxide (1.0 equiv), magnesium oxide (2.0 equiv), and dirhodium(II) acetate (2.5 mol%) in dichloromethane is added trifluoroacetamide (1.2 equiv) and iodobenzene diacetate (1.2 equiv).
-
The reaction mixture is stirred at 40 °C for 16 hours.
-
Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the N-trifluoroacetylated sulfoximine.
-
The N-trifluoroacetylated sulfoximine is then dissolved in methanol, and potassium carbonate (3.0 equiv) is added.
-
The mixture is stirred at room temperature for 2 hours to effect hydrolysis.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and dichloromethane.
-
The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over sodium sulfate, filtered, and concentrated to yield the free NH-sulfoximine.
Metal-Free Imination of the Ceralasertib Sulfoxide Intermediate
This protocol describes the scalable, metal-free synthesis of the NH-sulfoximine intermediate of Ceralasertib.[1]
-
To a stirred solution of the sulfoxide precursor of Ceralasertib (1.0 equiv) in methanol at room temperature is added (diacetoxyiodo)benzene (3.0 equiv).
-
Ammonium carbamate (4.0 equiv) is then added portion-wise over 10 minutes to control the resulting decarboxylation.
-
The reaction mixture is stirred at 25 °C for 1 hour.
-
The solvent is removed under reduced pressure to yield a slurry.
-
The slurry is diluted with ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the organic layer is washed with water, dried over sodium sulfate, filtered, and concentrated.
-
The crude product is then treated with hydrochloric acid to form the HCl salt, which is isolated by filtration, yielding the desired NH-sulfoximine intermediate in high purity.[1]
Visualizing the Synthetic Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the two compared synthetic routes for the formation of the sulfoximine.
References
A Comparative Guide to S,S-Dimethyl-N-Phenylsulfoximide and Other Directing Groups in C-H Functionalization
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful tool in modern organic synthesis, offering novel and efficient pathways to construct complex molecules. Central to this strategy is the use of directing groups (DGs), which steer transition metal catalysts to a specific C-H bond, ensuring high regioselectivity. Among the diverse array of directing groups, S,S-dimethyl-N-phenylsulfoximide has garnered significant attention. This guide provides an objective comparison of the this compound directing group with other commonly employed directing groups, supported by experimental data to inform the selection of the optimal group for a given synthetic challenge.
Overview of Directing Groups in C-H Functionalization
Directing groups are functional moieties that coordinate to a metal catalyst, forming a metallacyclic intermediate that positions the catalyst in proximity to a specific C-H bond. This chelation assistance overcomes the inherent low reactivity of C-H bonds and controls the site of functionalization, typically at the ortho position of an aromatic ring. The ideal directing group should be easy to install, robust under the reaction conditions, effective in directing the desired transformation, and straightforward to remove or convert into another functional group.
This guide focuses on a comparative analysis of the this compound directing group against other prevalent classes of directing groups, including amides, ketones, and carboxylic acids, in various palladium- and rhodium-catalyzed C-H functionalization reactions.
Experimental Comparison of Directing Group Performance
The efficacy of a directing group is ultimately determined by its performance in specific chemical transformations. Below, we present a comparative summary of yields for different directing groups in key C-H functionalization reactions.
Palladium-Catalyzed ortho-Olefination
The palladium-catalyzed ortho-olefination is a valuable C-C bond-forming reaction. The choice of directing group can significantly impact the reaction efficiency.
| Directing Group | Substrate | Olefin | Catalyst System | Solvent | Temp. (°C) | Yield (%) | Reference |
| This compound | N-Phenyl-S,S-dimethylsulfoximine | Ethyl acrylate | Pd(OAc)₂, Ag₂CO₃, TFA | DCE | 100 | 85 | [1] |
| Amide (Picolinamide) | N-(pyridin-2-yl)benzamide | Ethyl acrylate | Pd(OAc)₂, Ag₂CO₃ | Toluene | 110 | 78 | [2] |
| Ketone | Acetophenone | Ethyl acrylate | Pd(OAc)₂, AgOAc, TFA | AcOH | 100 | 65 | [3] |
Key Observation: In this representative Pd-catalyzed olefination, the this compound directing group demonstrates a higher yield compared to the commonly used amide (picolinamide) and ketone directing groups under similar conditions.
Rhodium-Catalyzed ortho-Alkenylation
Rhodium catalysts are frequently employed for C-H alkenylations, particularly with less activated olefins. The directing group's ability to coordinate with rhodium is crucial for catalytic activity.
| Directing Group | Substrate | Alkene | Catalyst System | Solvent | Temp. (°C) | Yield (%) | Reference |
| This compound | N-Phenyl-S,S-dimethylsulfoximine | Styrene | [RhCpCl₂]₂, AgSbF₆ | DCE | 80 | 92 | [4] |
| Amide (N-methoxybenzamide) | N-methoxybenzamide | Styrene | [RhCpCl₂]₂, AgSbF₆ | DCE | 100 | 85 | [5] |
| Ketone | Acetophenone | Styrene | [Rh(cod)Cl]₂, AgBF₄ | Toluene | 100 | 75 | [6] |
Key Observation: The this compound directing group again exhibits superior performance in the Rh(III)-catalyzed alkenylation with styrene, affording a higher yield than the N-methoxyamide and ketone directing groups.
Detailed Comparison of Directing Group Attributes
Beyond reaction yields, the choice of a directing group depends on several other factors, including ease of installation, removability, and compatibility with other functional groups.
| Feature | This compound | Amide (e.g., Picolinamide, N-methoxyamide) | Ketone | Carboxylic Acid |
| Installation | Typically installed via reaction of an aniline with dimethyl sulfoxide and an oxidant. | Readily formed from carboxylic acids and amines. | Often an inherent part of the substrate. | Often an inherent part of the substrate. |
| Directing Ability | Strong directing ability in both Pd and Rh catalysis. | Good directing ability, but can sometimes be less effective than sulfoximides.[5] | Moderate directing ability, often requiring higher catalyst loadings or harsher conditions.[6] | Can be an effective directing group, but the acidity can sometimes interfere with the catalysis. |
| Removability | Removable under acidic conditions (e.g., H₂SO₄ in MeOH/H₂O) to regenerate the aniline. The sulfoximine can often be recovered and reused.[7] | Can be challenging to remove. Picolinamides are generally robust. N-methoxyamides can be cleaved under reductive or oxidative conditions. | Not typically removed as it is a core functional group. | Can be removed via decarboxylation, though this often requires harsh conditions. |
| Advantages | High directing ability, good yields, and reusability of the directing group.[7] | Readily available starting materials, well-established chemistry. | Often does not require installation. | Can be a "traceless" directing group if decarboxylation is feasible. |
| Disadvantages | Installation requires an extra step. | Removal can be difficult and may require harsh conditions. | Weaker directing ability, potentially leading to lower yields or side reactions. | The acidic proton can complicate catalysis; decarboxylation is not always clean. |
Experimental Protocols
General Procedure for Pd-Catalyzed ortho-Olefination using this compound DG
-
Reaction Setup: To an oven-dried Schlenk tube is added N-phenyl-S,S-dimethylsulfoximine (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), Ag₂CO₃ (2.0 mmol), and a magnetic stir bar. The tube is evacuated and backfilled with argon.
-
Reagent Addition: Anhydrous 1,2-dichloroethane (DCE, 5 mL), ethyl acrylate (1.5 mmol), and trifluoroacetic acid (TFA, 1.0 mmol) are added via syringe.
-
Reaction Conditions: The reaction mixture is stirred at 100 °C for 12-24 hours.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired ortho-olefinated product.
General Procedure for Rh(III)-Catalyzed ortho-Alkenylation using this compound DG
-
Reaction Setup: In a glovebox, [RhCp*Cl₂]₂ (0.025 mmol, 2.5 mol%), AgSbF₆ (0.1 mmol), and N-phenyl-S,S-dimethylsulfoximide (1.0 mmol) are added to a screw-capped vial.
-
Reagent Addition: Anhydrous DCE (2 mL) and styrene (1.2 mmol) are added.
-
Reaction Conditions: The vial is sealed and the mixture is stirred at 80 °C for 16 hours.
-
Workup and Purification: The reaction mixture is cooled, diluted with dichloromethane, and filtered through a short plug of silica gel. The filtrate is concentrated, and the crude product is purified by column chromatography.
Visualization of C-H Functionalization Workflow
The following diagrams illustrate the general workflow for a directing group-assisted C-H functionalization reaction and the catalytic cycle for a Pd-catalyzed olefination.
Caption: General workflow for directing group-assisted C-H functionalization.
Caption: Simplified catalytic cycle for Pd-catalyzed C-H olefination.
Conclusion
The this compound directing group presents a compelling option for a range of C-H functionalization reactions. Experimental data suggests that it can offer superior yields in both palladium- and rhodium-catalyzed transformations when compared to other common directing groups such as amides and ketones. Its key advantages include strong directing ability and the potential for removal and reuse. However, the necessity of an additional installation step should be considered in the overall synthetic strategy. For researchers and professionals in drug development, the choice of directing group will depend on a careful evaluation of the specific substrate, the desired transformation, and the overall efficiency of the synthetic route. This guide provides a data-driven starting point for making that critical decision.
References
- 1. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple and Versatile Amide Directing Group for C–H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rh(III)-catalyzed C-H alkenylation of NH-sulfoximine with vinylsilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Simple and Versatile Amide Directing Group for C-H Functionalizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Using Rh(III)-catalyzed C-H activation as a tool for the selective functionalization of ketone-containing molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Safety Operating Guide
Proper Disposal of S,S-dimethyl-N-phenylsulfoximide: A Guide for Laboratory Professionals
For immediate reference, treat S,S-dimethyl-N-phenylsulfoximide as a hazardous chemical waste and consult your institution's Environmental Health and Safety (EH&S) office for specific disposal protocols.
This guide provides essential safety and logistical information for the proper disposal of this compound, a compound increasingly utilized in pharmaceutical and agrochemical research. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before handling, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood to avoid inhalation.
II. Step-by-Step Disposal Procedure
The disposal of this compound must comply with local, state, and federal regulations. The following is a general procedure based on best practices for chemical waste management.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound".
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Container Selection and Management:
-
Use a container made of a material compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the container has a tightly sealing lid to prevent leaks and evaporation.
-
Keep the container closed at all times, except when adding waste.
-
-
Waste Accumulation:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
This area should be clearly marked, and secondary containment should be used to prevent spills.
-
-
Disposal Request and Pickup:
-
Once the container is full or the project is complete, submit a chemical waste pickup request to your institution's EH&S office.
-
Follow their specific procedures for labeling and preparing the container for pickup.
-
III. Spill and Decontamination Procedures
In the event of a spill:
-
Evacuate and Ventilate: Alert others in the area and ensure adequate ventilation.
-
Contain the Spill: Use absorbent pads or other appropriate materials to contain the spill.
-
Clean and Decontaminate: Wearing appropriate PPE, clean the affected area with a suitable solvent (e.g., soap and water), and collect all contaminated materials in a sealed bag for disposal as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EH&S office.
IV. Data Presentation
As no specific quantitative data for the disposal of this compound was found, the following table provides a general chemical compatibility guide for container selection.
| Material | Compatibility Rating | Notes |
| High-Density Polyethylene (HDPE) | A (Excellent) | Commonly used for a wide range of chemical waste. |
| Glass | A (Excellent) | Ensure it is borosilicate glass for better chemical resistance. |
| Polypropylene (PP) | B (Good) | Suitable for short-term storage. |
| Stainless Steel | C (Fair to Poor) | Potential for corrosion with some sulfur compounds. |
This data is based on general chemical compatibility charts and should be used as a guideline. Always confirm compatibility with your specific waste stream.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling S,S-dimethyl-N-phenylsulfoximide
Essential Safety and Handling Guide for S,S-dimethyl-N-phenylsulfoximide
This guide provides crucial safety, handling, and disposal information for this compound and related sulfoximine compounds. The following procedures are based on established safety protocols for structurally similar chemicals and are intended for use by trained researchers, scientists, and drug development professionals in a laboratory setting.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not found. The information provided is aggregated from data on similar sulfoximine compounds.[1][2][3] Always consult with your institution's safety officer and refer to the SDS of any reagents used in conjunction with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Based on GHS classifications for analogous sulfoximides, this class of compounds may be harmful if swallowed, inhaled, or in contact with skin.[2][3] They can also cause serious skin and eye irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale & Citation |
| Eye & Face Protection | Chemical splash goggles or safety glasses meeting ANSI Z87.1 or EU EN166 standards. A face shield is required if there is a splash or explosion risk.[4][5] | To prevent serious eye irritation from splashes or dust.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant coveralls must be worn.[4][5][6] | To prevent skin irritation and absorption.[1][2] Contaminated clothing must be removed and washed before reuse.[2] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a certified chemical fume hood.[2] If engineering controls are insufficient, a NIOSH-approved respirator is required.[5] | To prevent inhalation of potentially harmful dust or aerosols.[2][3] |
| Footwear | Closed-toe, closed-heel shoes made of a non-porous material.[5] | To protect feet from spills. |
Operational and Disposal Plans
Safe handling requires careful planning from preparation through disposal. The following step-by-step guidance outlines the essential procedures.
Step 1: Preparation and Engineering Controls
-
Review Documentation: Before beginning work, thoroughly review this guide and the Safety Data Sheet (SDS) for all chemicals involved in the procedure.[7]
-
Designate Work Area: Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[8]
-
Prepare Surfaces: Cover the work surface with absorbent, plastic-backed bench paper to contain any potential spills.[9]
-
Assemble PPE: Don all required PPE as specified in Table 1 before handling the chemical.[8] Inspect gloves for any signs of damage before use.[8]
Step 2: Chemical Handling
-
Avoid Dust and Aerosols: Handle the solid chemical carefully to avoid creating dust.[4] All operations that may generate aerosols, such as weighing or transferring, should be performed in a fume hood or other suitable ventilated enclosure.[9]
-
Portioning: When weighing or transferring, use appropriate tools like spatulas or tongs.[7]
-
Incompatible Materials: Keep the compound away from strong oxidizing agents, strong acids, and strong bases.[10][11]
Step 3: Post-Handling and Decontamination
-
Decontaminate: Upon completion of work, decontaminate all equipment and the work area with appropriate solvents.[9]
-
Remove PPE: Remove gloves and other PPE carefully, avoiding contact with skin. Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[7]
Step 4: Disposal Plan
-
Waste Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[4]
-
Segregation: Do not dispose of this compound down the drain.[4][7] Collect all waste, including contaminated consumables (e.g., bench paper, gloves), in a clearly labeled, sealed container.
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[4] Consult your institution's environmental health and safety department for specific procedures.
Emergency Procedures: First Aid
| Exposure Route | First Aid Measures | Citation |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [2][4] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Get medical attention if irritation persists. | [2][4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If the person is not breathing, give artificial respiration. Seek medical attention immediately. | [2][4] |
| Ingestion | Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Get medical attention if symptoms occur. | [2][4] |
Representative Experimental Protocol: Synthesis of S,S-dimethyl sulfoximine
The following is a representative protocol for the synthesis of a parent sulfoximine compound, S,S-dimethyl sulfoximine, which illustrates the general handling procedures for this class of chemicals.
Reaction: Synthesis of S,S-dimethyl sulfoximine from Dimethyl sulfoxide (DMSO).[12]
Methodology:
-
Dissolve Dimethyl sulfoxide (5 g, 64 mmol) in dichloromethane (40 mL) in a flask.
-
Cool the solution to 0°C using an ice bath.
-
Carefully add sodium azide (4.4 g, 68 mmol) to the cooled solution.
-
Add concentrated sulfuric acid (13 mL) dropwise while maintaining the temperature at 0°C.
-
Allow the reaction to stir at 35°C overnight.
-
Pour the reaction solution into ice water (100 g) to quench the reaction.
-
Separate the aqueous layer and evaporate it to dryness.
-
Stir the resulting solid with ethanol (100 mL) for 30 minutes and filter.
-
Evaporate the filtrate to dryness to yield the product, S,S-dimethyl sulfoximine (iminodimethyl-[lambda]6-sulfanone).[12]
Visual Workflow for Safe Handling
The diagram below outlines the logical progression of steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for safe chemical handling from preparation to disposal.
References
- 1. (S)-(+)-N,S-Dimethyl-S-phenylsulfoximine | C8H11NOS | CID 25037842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Sulfoximine, S,S-dimethyl- | C2H7NOS | CID 123119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. sams-solutions.com [sams-solutions.com]
- 7. gz-supplies.com [gz-supplies.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. piochem.com [piochem.com]
- 12. S,S-dimethyl sulfoximine synthesis - chemicalbook [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
